4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVKBQZJREQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Research Chemical
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a substituted isothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While this specific isomer is commercially available, indicating its use in research and development, detailed public-domain data on its synthesis and physicochemical properties are sparse. This guide, therefore, adopts a dual approach: presenting the confirmed information for CAS 89284-01-5 and supplementing it with expert-driven extrapolations based on the well-documented chemistry of analogous isothiazole derivatives. This methodology provides a robust framework for researchers to understand and utilize this compound effectively.
Section 1: Physicochemical and Structural Characteristics
The fundamental properties of this compound are summarized below. It is crucial to note that while some data is available from commercial suppliers, other parameters are predicted based on the chemistry of related compounds.
| Property | Value / Information | Source |
| CAS Number | 89284-01-5 | AK Scientific, Inc.[3] |
| Molecular Formula | C₅H₄BrNO₂S | Inferred from structure |
| Molecular Weight | 222.06 g/mol | Inferred from structure |
| IUPAC Name | This compound | AK Scientific, Inc.[3] |
| Synonyms | 4-Bromo-3-methyl-isothiazole-5-carboxylic acid | AK Scientific, Inc.[3] |
| Purity | Typically >95% | AK Scientific, Inc.[3] |
| Appearance | Likely a white to off-white solid | General knowledge of similar compounds |
| Melting Point | Not explicitly reported. Likely a solid with a defined melting point. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General knowledge of similar compounds |
Structural Elucidation:
The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[4] The structure of this compound is characterized by a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Reactivity Insights
Proposed Synthetic Pathway
A plausible route would involve the synthesis of a 3-methyl-1,2-thiazole-5-carboxylic acid precursor, followed by regioselective bromination.
Step 1: Formation of the Isothiazole Ring
The isothiazole ring can be constructed through various methods. One common approach is the oxidative cyclization of a suitable precursor. For instance, a substituted thioamide could serve as a starting material.
Step 2: Bromination
The bromination of isothiazoles typically occurs at the C4 position if it is unsubstituted, as this is the most electron-rich position.[4] Therefore, direct bromination of 3-methyl-1,2-thiazole-5-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid) would be a logical final step.
Caption: Proposed high-level synthetic workflow.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the bromine atom, and the isothiazole ring itself.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. These transformations are key to developing derivatives with potentially modulated biological activities. For example, the synthesis of amide derivatives from related isothiazole carboxylic acids has been reported as a strategy to explore anti-inflammatory agents.[5]
-
Bromine Atom: The bromine at the C4 position can potentially be displaced via nucleophilic aromatic substitution, although this may require activated conditions. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for introducing further molecular diversity.
-
Isothiazole Ring: The isothiazole ring is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as with strong bases.[4]
Section 3: Predicted Spectral Characteristics
Direct spectroscopic data for this compound is not available. However, we can predict the expected spectral features based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple. The methyl protons at the C3 position would likely appear as a singlet in the range of δ 2.0-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal (δ > 160 ppm). The carbons of the isothiazole ring will have characteristic shifts, and the methyl carbon will appear at a higher field. The chemical shifts of the ring carbons are influenced by the substituents.[3]
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 221 and 223. Fragmentation may involve the loss of COOH, Br, and other small molecules.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid will be present around 1700 cm⁻¹. C-H stretching and bending vibrations from the methyl group, as well as vibrations from the isothiazole ring, will also be observed.
Section 4: Potential Applications in Drug Discovery and Research
Isothiazole and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2]
-
Antimicrobial and Antifungal Activity: The isothiazole nucleus is a key component of some commercial biocides.
-
Anti-inflammatory and Antiviral Properties: Derivatives of 3-methyl-isothiazole-carboxylic acid have been investigated for their anti-inflammatory and antiviral activities.[5]
-
Enzyme Inhibition: Substituted thiazoles and isothiazoles have been explored as inhibitors for various enzymes implicated in disease.
Given these precedents, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom provides a convenient point for further chemical modification to explore structure-activity relationships (SAR).
Section 5: Safety, Handling, and Storage
Specific safety data for this compound is not publicly available. Therefore, it should be handled with the care afforded to a novel research chemical with unknown toxicological properties. General safety precautions for related bromo-thiazole derivatives include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In Case of Exposure:
-
Skin contact: Wash off immediately with plenty of water.
-
Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention.
Section 6: Conclusion and Future Directions
This compound is a valuable, yet under-characterized, research chemical. This guide has provided a comprehensive overview of its known properties and a predictive framework for its synthesis, reactivity, and spectral characteristics based on the established chemistry of isothiazoles. Future research efforts should focus on the experimental validation of the proposed synthetic routes and a thorough characterization of its physicochemical and biological properties. Such studies will undoubtedly unlock the full potential of this compound as a versatile building block in the development of novel therapeutic agents and other advanced materials.
References
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Pomarnacka, E., & Gdaniec, M. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European journal of medicinal chemistry, 38(11-12), 947-56. [Link]
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Turner, R. A., & Turner, A. B. (1969). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 47(1), 1-6. [Link]
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Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
- Sainsbury, M. (2008). Product Class 15: Isothiazoles.
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Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]
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Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. [Link]
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PubChem. 4-Bromothiazole. [Link]
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ResearchGate. Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. [Link]
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Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-765. [Link]
-
Zavarzin, I. V., & Krayushkin, M. M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1053-1099. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947-5951. [Link]
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Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]
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Isothiazoles database. [Link]
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]
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ResearchGate. Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. [Link]
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Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]
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Chembeo. 4-bromo-3-methylisothiazole. [Link]
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Szafran, M., & Szafran, Z. (2003). [Biological Activity of the Isothiazole Derivatives]. Postepy higieny i medycyny doswiadczalnej, 57(6), 617-30. [Link]
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. [Link]
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An In-depth Technical Guide to 4-bromo-3-methylisothiazole-5-carboxylic acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-bromo-3-methylisothiazole-5-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, plausible synthetic routes, detailed characterization methodologies, and prospective applications. The content herein is synthesized from established chemical principles and analogous transformations reported in the scientific literature, providing a robust framework for the study and utilization of this molecule.
Introduction: The Isothiazole Scaffold
Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is found in a variety of biologically active compounds and functional materials.[1][2] The isothiazole ring system is of particular interest due to its electronic properties and the diverse reactivity it offers for chemical modification. Halogenated isothiazoles, in particular, serve as versatile building blocks in organic synthesis, enabling the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions.[2] The presence of a carboxylic acid group further enhances the utility of these molecules, providing a handle for amide bond formation, esterification, and other derivatizations crucial for the development of new chemical entities.[3]
Chemical Structure and Properties of 4-bromo-3-methylisothiazole-5-carboxylic acid
The chemical structure of 4-bromo-3-methylisothiazole-5-carboxylic acid is characterized by an isothiazole ring substituted with a methyl group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 5-position.
Caption: Chemical structure of 4-bromo-3-methylisothiazole-5-carboxylic acid.
The arrangement of the substituents on the isothiazole ring dictates its chemical reactivity and potential biological activity. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density of the aromatic ring, while the methyl group has a mild electron-donating effect.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C5H4BrNO2S |
| Molecular Weight | 222.06 g/mol [3] |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Proposed Synthesis of 4-bromo-3-methylisothiazole-5-carboxylic acid
While a direct, optimized synthesis for 4-bromo-3-methylisothiazole-5-carboxylic acid is not extensively reported, a plausible multi-step synthetic route can be devised based on established isothiazole chemistry. A logical approach involves the initial synthesis of a 3-methylisothiazole precursor, followed by regioselective bromination and subsequent functional group manipulation to install the carboxylic acid.
Caption: Proposed synthetic workflow for 4-bromo-3-methylisothiazole-5-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-methylisothiazole
The synthesis of the 3-methylisothiazole core can be achieved through various methods, including the reaction of a thioamide with an α-haloketone or related strategies.[4][5]
Step 2: Bromination of 3-methylisothiazole
Bromination of 3-methylisothiazole is expected to occur regioselectively at the 4-position due to the directing effects of the ring heteroatoms and the methyl group.
-
Protocol:
-
Dissolve 3-methylisothiazole (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Heat the mixture to 100°C and stir for 5-6 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-methylisothiazole.
-
Purify the crude product by column chromatography or distillation.
-
Step 3: Carboxylation of 4-bromo-3-methylisothiazole
The introduction of the carboxylic acid group at the 5-position can be achieved via lithiation followed by quenching with carbon dioxide.
-
Protocol:
-
Dissolve 4-bromo-3-methylisothiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78°C for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours, maintaining the temperature at -78°C.
-
Allow the reaction to slowly warm to room temperature and then quench with water.
-
Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 4-bromo-3-methylisothiazole-5-carboxylic acid.
-
An alternative route for the introduction of the carboxylic acid involves the hydrolysis of a corresponding nitrile or amide precursor.[3][6]
Spectroscopic Characterization
The structural elucidation of 4-bromo-3-methylisothiazole-5-carboxylic acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the carboxylic acid proton. The absence of a proton at the 4- and 5-positions of the isothiazole ring simplifies the spectrum in the aromatic region. The chemical shift of the methyl protons will likely be in the range of 2.0-3.0 ppm.[7] The carboxylic acid proton is expected to appear downfield, typically between 10-13 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[8] The chemical shifts of the isothiazole ring carbons are influenced by the substituents. Based on data for substituted isothiazoles, the approximate chemical shifts can be predicted.[9][10]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 160-180 | Characteristic range for carboxylic acid carbonyls.[8] |
| C3 (Isothiazole) | 155-165 | Attached to nitrogen and bearing a methyl group. |
| C5 (Isothiazole) | 140-150 | Attached to sulfur and the carboxylic acid group. |
| C4 (Isothiazole) | 110-120 | Substituted with bromine, which has a shielding effect.[9] |
| CH₃ | 15-25 | Typical range for a methyl group attached to an sp² carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680-1720 | Strong |
| C=N (Isothiazole) | 1500-1600 | Medium |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| C-Br | 500-600 | Medium-Strong |
The broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[12]
-
Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and cleavage of the isothiazole ring.
Potential Applications
While specific applications for 4-bromo-3-methylisothiazole-5-carboxylic acid are not yet established, its structural features suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: The isothiazole core is present in various pharmacologically active compounds, including antimicrobial and anti-inflammatory agents.[13] This molecule can serve as a scaffold for the synthesis of new drug candidates. The carboxylic acid group provides a convenient point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
-
Agrochemicals: Isothiazole derivatives have been successfully developed as fungicides and biocides.[2] The unique substitution pattern of this compound may lead to the discovery of novel agrochemicals.
-
Materials Science: Heterocyclic compounds are integral components of organic electronic materials. The combination of the isothiazole ring and a carboxylic acid group could be exploited in the design of new organic semiconductors, dyes, or ligands for metal-organic frameworks.
Conclusion
4-bromo-3-methylisothiazole-5-carboxylic acid is a highly functionalized heterocyclic compound with considerable potential as a building block in synthetic chemistry. This technical guide has outlined its chemical structure, proposed a logical and feasible synthetic pathway based on established methodologies, and provided a detailed framework for its spectroscopic characterization. The insights into its potential applications in medicinal chemistry, agrochemicals, and materials science underscore the importance of further research into this and related isothiazole derivatives. The protocols and data presented herein serve as a valuable resource for scientists aiming to synthesize, characterize, and explore the utility of this promising molecule.
References
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ChemSynthesis. (n.d.). Isothiazoles database. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]
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Technical Guide: Comparative Analysis of 1,2-Thiazole and 1,3-Thiazole Carboxylic Acid Derivatives
Executive Summary
This guide provides a rigorous technical comparison between 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) carboxylic acid derivatives. While often treated as simple bioisosteres in medicinal chemistry, these regioisomers exhibit fundamentally different electronic architectures that dictate their synthetic accessibility, metabolic stability, and acid-base profiles. This document is designed to support decision-making in hit-to-lead optimization, specifically addressing the liability of the N–S bond in isothiazoles versus the decarboxylation risks of thiazoles.
Electronic Architecture & Physicochemical Properties
The core distinction between these isomers lies in the placement of the heteroatoms. In 1,3-thiazole , the nitrogen and sulfur are separated by a carbon, allowing for a pyridine-like electronic distribution. In 1,2-thiazole , the direct N–S bond creates a unique electronic environment characterized by lower basicity and a specific vulnerability to reductive cleavage.
Aromaticity and Basicity
-
1,3-Thiazole: The lone pair on nitrogen is in an
orbital, orthogonal to the -system, making it available for protonation. It is moderately basic ( of conjugate acid ). -
1,2-Thiazole: The proximity of the electronegative sulfur atom to the nitrogen via a direct
-bond exerts a strong inductive effect ( ), significantly reducing the electron density on the nitrogen lone pair. Consequently, isothiazole is far less basic ( of conjugate acid ).
Acidity of Carboxylic Acid Derivatives
The position of the carboxylic acid group relative to the heteroatoms profoundly influences acidity.
-
Inductive Effects: The electron-deficient nature of the isothiazole ring (due to the N–S bond) generally renders isothiazole-carboxylic acids more acidic than their thiazole counterparts.
-
Ortho-Effects: In 1,2-thiazole-3-carboxylic acid, the proximity of the ring nitrogen and oxygen lone pairs can create electrostatic repulsion, influencing conformation and
.
Visualization: Electronic & Reactivity Comparison
Figure 1: High-level comparison of electronic properties and primary development risks.[1][2][3][4][5][6]
Synthetic Methodologies
The synthesis of these derivatives requires distinct strategies. 1,3-Thiazoles are typically built via condensation, while 1,2-thiazoles often require oxidative cyclization.
Protocol A: 1,3-Thiazole Synthesis (Hantzsch Condensation)
Target: Ethyl 2-methylthiazole-4-carboxylate
Mechanism: Condensation of
-
Reagents: Ethyl bromopyruvate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve thioacetamide in absolute ethanol (0.5 M concentration).
-
Add ethyl bromopyruvate dropwise at 0°C to control the exotherm.
-
Allow to warm to room temperature, then reflux for 2–4 hours.
-
Validation: Monitor by TLC (vanishing starting material). A solid hydrobromide salt often precipitates.
-
Workup: Cool, filter the salt, or neutralize with aqueous
to extract the free base.
-
-
Critical Note: This method is robust but regioselectivity depends on the
-haloketone structure.
Protocol B: 1,2-Thiazole Synthesis (Oxidative Cyclization)
Target: Isothiazole-4-carboxylic acid derivatives
Mechanism: Oxidative ring closure of
-
Precursor Synthesis: React a
-keto ester with DMF-DMA to form an enaminone, then treat with or Lawesson's reagent to generate the 3-aminopropenethione intermediate. -
Cyclization Reagents: Chloranil (or Iodine/
), Toluene or Methanol. -
Procedure:
-
Dissolve 3-aminopropenethione in toluene.
-
Add Chloranil (1.1 eq) portion-wise at room temperature.
-
Heat to reflux for 1–3 hours. The oxidant drives the formation of the N–S bond.
-
Validation: Appearance of the aromatic isothiazole peak in HPLC/LC-MS.
-
Workup: Filter off the hydroquinone byproduct; concentrate filtrate and purify via silica chromatography.
-
-
Causality: The N–S bond is thermodynamically weaker than the C–S bond; oxidative conditions are strictly required to overcome the entropic barrier of closing the energetic N–S linkage.
Reactivity Profiles & Stability
Decarboxylation[5]
-
1,3-Thiazole-2-COOH: Highly unstable. The electron-withdrawing nature of the adjacent N and S atoms stabilizes the ylide intermediate formed upon loss of
. Decarboxylation can occur at temperatures as low as 50–100°C. -
1,2-Thiazole-COOH: Generally more stable. The 4- and 5-carboxylic acids typically require temperatures
(often with Cu catalysis) to decarboxylate.[5]
Reductive Ring Cleavage (The N–S Liability)
The N–S bond in isothiazoles is a "soft" electrophilic site.
-
Reagent Sensitivity: Vulnerable to cleavage by Raney Nickel,
, or even biological reducing agents. -
Product: Cleavage yields
-enaminothiones or vinylogous amides, destroying the aromaticity.
Bioactivation & Toxicity (Glutathione Trapping)
Isothiazoles carry a specific metabolic liability not typically seen in 1,3-thiazoles. The ring can undergo S-oxidation followed by nucleophilic attack by Glutathione (GSH).
Figure 2: Mechanism of bioactivation for isothiazole derivatives leading to glutathione adducts.
Quantitative Comparison Summary
| Feature | 1,3-Thiazole (Thiazole) | 1,2-Thiazole (Isothiazole) |
| Ring Basicity ( | ~2.5 (Basic N) | ~ -0.5 (Non-basic N) |
| H-Bonding | Good Acceptor (N) | Poor Acceptor |
| Lipophilicity ( | Moderate | Generally Lower (More Polar) |
| Decarboxylation Risk | High (esp. at C2 position) | Low (Stable up to 200°C) |
| Metabolic Liability | S-Oxidation (rarely ring opening) | Reductive N–S Cleavage |
| Lithiation Site | C2 (between N and S) | C5 (adjacent to S) |
| Common Synthesis | Hantzsch (Condensation) | Oxidative Cyclization |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Srivastava, A., et al. (2016).[7] "Synthesis of isothiazoles via oxidative cyclization." Organic Letters, 18(10), 2451-2454.
-
Kalgutkar, A. S., et al. (2010). "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." Chemical Research in Toxicology, 23(11), 1705-1714. (Seminal paper on the glutathione trapping mechanism).
-
Lovering, F., et al. (2015). "Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione." MedChemComm, 6, 209-214.
-
PubChem Compound Summary. "Isothiazole." National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kuey.net [kuey.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Isothiazole synthesis [organic-chemistry.org]
Biological Activity of Isothiazole-5-Carboxylic Acid Scaffolds: A Technical Guide
This technical guide provides a comprehensive analysis of the Isothiazole-5-carboxylic acid scaffold, a critical heterocyclic building block in modern medicinal chemistry.
Executive Summary: The Isostere Advantage
The isothiazole-5-carboxylic acid scaffold represents a privileged structure in drug design, primarily valued for its ability to act as a bioisostere of salicylic acid, benzoic acid, and nicotinic acid. Unlike its 1,3-thiazole isomer, the 1,2-isothiazole arrangement imparts unique electronic properties—specifically a lower pKa and distinct hydrogen-bonding vectors—that modulate metabolic stability and target affinity.
This guide dissects the biological utility of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving its antiviral , anticancer , and antimicrobial activities.
Chemical Space & Structural Significance
The isothiazole ring consists of a five-membered aromatic system containing adjacent sulfur and nitrogen atoms. The 5-carboxylic acid position is the critical "warhead" or "linker" region, allowing for the attachment of diverse pharmacophores while the 3- and 4-positions tune lipophilicity and steric fit.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the core SAR logic derived from recent high-impact studies.
Therapeutic Applications & Mechanisms
Antiviral Activity: Protease Inhibition
The 5-carboxylic acid derivatives have emerged as potent inhibitors of viral proteases, specifically the nsP2 cysteine protease of the Chikungunya virus.
-
Mechanism: The isothiazole ring acts as a rigid spacer that orients the C-5 substituent (often an amide linked to a vinyl sulfone or similar trap) into the enzyme's active site. The C-3 aryl group (e.g., 2-ethoxyphenyl) occupies the hydrophobic S2 pocket of the protease.
-
Key Compound: 3-(2-ethoxyphenyl)isothiazole-5-carboxylic acid derivatives.[1][2][3]
-
Efficacy: High selectivity index (SI > 200) observed against Poliovirus and ECHO virus in early studies, interfering with early-stage viral replication [1, 2].
Anticancer Activity: Kinase & Epigenetic Modulation
In oncology, the scaffold serves as a template for MEK kinase inhibitors and LSD1 (Lysine-specific demethylase 1) inhibitors.
-
MEK Inhibition: The 5-carboxamide moiety mimics the phosphate-binding region of ATP or interacts with the allosteric pocket adjacent to the ATP site.
-
LSD1 Inhibition: Isothiazole-5-carboxylic acid amides function as reversible inhibitors, preventing the demethylation of histone H3K4, which is crucial for reactivating suppressed tumor suppressor genes in Acute Myeloid Leukemia (AML) [3].
Antimicrobial & Agrochemical Utility
-
Target: 3,4-dichloroisothiazole-5-carboxylic acid derivatives are established agents against Pyricularia oryzae (Rice Blast).
-
Mechanism: Disruption of cell wall biosynthesis and induction of lysis in Gram-positive bacteria (S. aureus).[4] The presence of electron-withdrawing groups (Cl, CN) at C-4 is essential for this lytic activity [4].
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Context: This protocol describes the synthesis of 3-substituted isothiazole-5-carboxylic acids via the oxidative cyclization route, which is preferred for its regioselectivity.
Reagents:
Step-by-Step Methodology:
-
Precursor Formation: Dissolve 3-amino-3-arylpropenenitrile (10 mmol) in anhydrous toluene (50 mL).
-
Cyclization: Add chlorocarbonylsulfenyl chloride (12 mmol) dropwise at 0°C under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (110°C) for 4 hours. Monitor HCl gas evolution (scrub with NaOH trap).
-
Isolation: Cool to room temperature. The isothiazole-5-carbonyl chloride intermediate forms.
-
Hydrolysis: Quench with water/THF mixture to yield the free acid, or react immediately with an amine (see Protocol B).
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield the carboxylic acid as a white/off-white solid.
Protocol B: Amide Coupling for Bioassay Screening
Context: Converting the acid to an amide is the standard method to generate libraries for MEK/LSD1 inhibition assays.
Step-by-Step Methodology:
-
Activation: Dissolve Isothiazole-5-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT.
-
Coupling: Add the target amine (e.g., 5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine for anticancer targets) (1.1 eq).
-
Reaction: Stir at 40°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.
-
Validation: Verify structure via 1H-NMR (look for amide NH doublet at ~8-9 ppm).
Quantitative Data Summary
Table 1: Comparative Biological Activity of 5-Substituted Isothiazoles
| Derivative Class | Substitution (C-3 / C-4) | Primary Target | IC50 / MIC | Reference |
| Antiviral | 3-(2-ethoxyphenyl) / 4-H | Chikungunya nsP2 | 60 nM (IC50) | [1] |
| Antiviral | 3-methylthio / 4-CN | Poliovirus Type 1 | SI > 223 | [2] |
| Anticancer | 3-phenyl / 4-H (Amide) | MEK Kinase | < 100 nM | [3] |
| Antibacterial | 3-Cl / 4-Cl | S. aureus | 3.1 µg/mL | [4] |
Mechanism of Action Visualization
The following diagram details the antiviral mechanism where the isothiazole scaffold positions a "warhead" to covalently modify the viral protease.
[6][8]
References
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Journal of Medicinal Chemistry. [Link]
-
Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry. [Link]
- Cyclopropylamines as LSD1 inhibitors (Patent WO2015123424A1).
-
Isothiazolecarboxylic acid derivatives, rice blast control agents (Patent US5240951). Justia Patents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity | bioRxiv [biorxiv.org]
- 4. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5): Technical Safety & Handling Guide
Executive Summary
4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including antiviral and anti-inflammatory agents.[1] As a halogenated isothiazole derivative, it presents specific reactivity profiles—notably the lability of the C-Br bond in cross-coupling reactions and the acidity of the carboxylic moiety.
This guide provides a comprehensive technical profile, synthesizing available safety data with field-proven handling protocols. While specific experimental physicochemical data for this catalog compound is limited in public repositories, this document applies rigorous Structure-Activity Relationship (SAR) analysis from closely related analogs (e.g., 4-bromoisothiazole-5-carboxylic acid) to establish a conservative safety baseline.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 4-Bromo-3-methylisothiazole-5-carboxylic acid |
| CAS Number | 89284-01-5 |
| Molecular Formula | |
| Molecular Weight | 222.06 g/mol |
| SMILES | CC1=NSC(C(=O)O)=C1Br |
| Physical State | Solid (Crystalline powder) |
| Melting Point | Predicted:[2][3][4] 140–160 °C (Based on analogs [1, 2]) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Acidity (pKa) | ~3.5–4.0 (Predicted for isothiazole-5-COOH) |
Hazard Identification & Risk Assessment
GHS Classification (Predicted based on Functional Groups):
-
Signal Word: WARNING
-
Hazard Category: Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Cat 3).[5]
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][3][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses, if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
Toxicology Insight: Isothiazoles can exhibit sensitizing properties (e.g., methylisothiazolinone). While the carboxylic acid moiety reduces volatility and lipophilicity compared to simple isothiazoles, users should treat this compound as a potential sensitizer and strictly avoid skin contact.
Safe Handling & Storage Protocols
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) recommended. The C-Br bond can be light-sensitive over long durations; store in amber vials.
-
Incompatibility: Strong oxidizing agents, strong bases.
Operational Workflow
The following decision tree outlines the required PPE and engineering controls based on the state of the material.
Figure 1: Operational safety decision tree for handling halogenated isothiazole derivatives.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Acidic functionality can cause corneal damage; immediate dilution is critical. |
| Skin Contact | Wash with soap/water. Remove contaminated clothing.[7] | Isothiazoles are potential sensitizers; rapid removal prevents absorption. |
| Inhalation | Move to fresh air. Support breathing if required.[6][8] | Dust inhalation may irritate the upper respiratory tract (H335). |
| Spill (Solid) | Wet sweep or vacuum with HEPA filter. Do not dry sweep. | Prevents aerosolization of irritant dust. |
| Fire | Use CO2, dry chemical, or foam .[6][3] | Combustion releases toxic gases: |
Synthesis & Reactivity Context
Understanding the synthesis aids in predicting impurities and reactivity hazards.
Synthetic Pathway
The compound is typically accessed via the bromination of the 3-methylisothiazole-5-carboxylic acid precursor.
Figure 2: Primary synthetic route. Note that residual bromine (
Key Reactivity Hazards
-
Acid Chloride Formation: When activating the carboxylic acid (e.g., with
or Oxalyl Chloride), expect vigorous evolution of and gases. Ensure distinct off-gas trapping. -
Suzuki-Miyaura Couplings: The C-Br bond at position 4 is reactive under Pd-catalysis. While this is the desired application, unintended cross-coupling can occur if catalysts are present in trace amounts during other steps [1, 3].
-
Decarboxylation: At high temperatures (>180 °C), isothiazole-5-carboxylic acids may undergo decarboxylation [2]. Avoid excessive heating during drying.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2023).[2] Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560.[2] [Link][2][9]
-
Kalogirou, A. S., et al. (2023).[2] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.[9] [Link][2][9]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-(4-Bromophenyl)isothiazole-5-carboxylic acid | C10H6BrNO2S | CID 60111611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. georganics.sk [georganics.sk]
- 7. aniloxresearch.com [aniloxresearch.com]
- 8. cityfloorsupply.com [cityfloorsupply.com]
- 9. mdpi.com [mdpi.com]
Isothiazole Architectures: A Strategic Guide to Building Blocks in Medicinal Chemistry
Introduction: The S–N Bond as a Strategic Pivot
In the landscape of medicinal chemistry, the isothiazole ring (1,2-thiazole) represents a high-value, underutilized scaffold compared to its 1,3-isomer (thiazole) or its oxygen congener (isoxazole). Its utility stems from a unique electronic signature defined by the S–N bond . This bond is not merely a structural linker but a reactive "pivot point" that offers two distinct strategic advantages:
-
Bioisosteric Modulation: It provides a "soft" heteroatom (Sulfur) adjacent to Nitrogen, modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk compared to phenyl or pyridyl rings.
-
Synthetic Latency: The S–N bond possesses a specific lability toward reductive cleavage, allowing the ring to act as a masked functional group (e.g., for
-amino enones) during intermediate steps, though stable enough for most physiological conditions.
This guide details the deployment of isothiazole building blocks, moving from physicochemical rationale to validated synthetic protocols.
Physicochemical Landscape & Bioisosterism
The selection of an isothiazole building block is often driven by the need to fine-tune the physicochemical profile of a lead compound.
Comparative Profiling
Isothiazole is aromatic (6
Table 1: Physicochemical Comparison of 5-Membered Heterocycles
| Property | Isothiazole (1,2-S,N) | Thiazole (1,3-S,N) | Isoxazole (1,2-O,N) | Pyridine (Ref) |
| Boiling Point | 114 °C | 117 °C | 95 °C | 115 °C |
| pKa (Conj. Acid) | -0.5 (Weak base) | 2.5 (More basic) | -2.9 (Very weak) | 5.2 |
| LogP (Oct/Water) | ~1.1 | ~0.44 | ~0.1 | ~0.65 |
| Aromaticity (IRE) | Moderate | High | Low | High |
| H-Bond Acceptor | Weak | Moderate | Weak | Moderate |
| Metabolic Liability | S-oxidation / Ring opening | S-oxidation | Reductive cleavage | N-oxidation |
-
Key Insight: Isothiazole is significantly more lipophilic than thiazole or isoxazole due to the sulfur atom's diffuse electron cloud and the lack of a strong dipole moment vector seen in the 1,3-arrangement. This makes it an excellent scaffold for penetrating the Blood-Brain Barrier (BBB), as seen in CNS drugs like Lurasidone and Ziprasidone .
The "Thio-Effect" in Bioisosterism
Replacing a carboxylate or an isoxazole with a 3-hydroxyisothiazole moiety (e.g., in Thioibotenic acid ) increases acidity (pKa ~7 vs ~5 for isoxazole) and lipophilicity. This is critical when targeting glutamate receptors where the anionic character must be balanced with membrane permeability.
Synthetic Architectures: Accessing the Core
Constructing the isothiazole core requires navigating the formation of the S–N bond. Retrosynthetic analysis reveals three primary disconnection strategies.
Retrosynthetic Map (Graphviz Visualization)
Figure 1: Strategic retrosynthetic disconnections for the isothiazole nucleus. Route A is preferred for scale-up; Route B for diverse substitution patterns.
Methodology Breakdown
-
Route A (Oxidative Cyclization): The most robust method for industrial scale.
-amino thiones are treated with oxidizing agents (e.g., Chloranil, , or DMSO/acid). -
Route B (Dipolar Cycloaddition): Nitrile sulfides are unstable intermediates generated in situ (usually from oxathiazolones) that undergo [3+2] cycloaddition with alkynes.
-
Utility: Excellent for generating 3,4,5-trisubstituted isothiazoles with high regiocontrol.
-
Reactivity & Late-Stage Functionalization
Once the building block is secured, attaching it to the drug scaffold is the next challenge. Isothiazoles exhibit specific regioselectivity profiles.
Regioselective Lithiation (C-5 Activation)
The C-5 proton is the most acidic due to the inductive effect of the adjacent Sulfur atom.
-
Reagent: n-Butyllithium (n-BuLi) or LDA.
-
Conditions: THF, -78 °C.
-
Trap: Electrophiles (aldehydes, halides, borates).
-
Warning: At temperatures > -50 °C, the ring anion can undergo fragmentation (ring opening) to form thiocyanates.
Cross-Coupling (Suzuki/Stille)
Halogenated isothiazoles (3-bromo, 4-bromo, 5-bromo) are commercially available.
-
Reactivity Order: C-5 > C-3 >> C-4.
-
Protocol Note: Pd-catalyzed couplings at C-5 are highly efficient. C-4 couplings often require specialized ligands (e.g., XPhos) due to electronic deactivation.
Case Study: Lurasidone (Latuda)
Lurasidone is an atypical antipsychotic where the isothiazole ring (specifically 1,2-benzisothiazole) is critical for D2/5-HT receptor affinity.
Synthesis Workflow
Figure 2: Industrial synthesis of Lurasidone highlighting the 3-chlorobenzisothiazole intermediate.
The conversion of the benzisothiazolone to 3-chlorobenzisothiazole (Inter2) is the pivotal step, effectively aromatizing the ring and creating an electrophilic site for
Detailed Experimental Protocols
Protocol A: Regioselective C-5 Lithiation and Formylation
Source Validation: Adapted from J. Org. Chem. methods for 5-membered heterocycles.
Objective: Synthesis of isothiazole-5-carbaldehyde from isothiazole.
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).
-
Metalation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.
-
Observation: Solution may turn slight yellow.
-
Critical Step: Stir for exactly 30 minutes at -78 °C. Do not allow temperature to rise, or ring fragmentation will occur (indicated by a dark tarry color).
-
-
Quench: Add DMF (1.5 eq) dropwise. Stir for 1 hour, allowing the mixture to warm to 0 °C.
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash organics with brine, dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Oxidative Cyclization to Isothiazole Core
Source Validation: Standard method for constructing the S-N bond (Route A).
Objective: Cyclization of 3-amino-1-phenyl-2-buten-1-thione.
-
Precursor Prep: Dissolve the
-enaminothione (1.0 mmol) in Ethanol (5 mL). -
Oxidant: Add Chloranil (1.1 eq) or Hydrogen Peroxide (30%, 3 eq) slowly at room temperature.
-
Reaction: Stir for 2–4 hours.
-
Monitoring: TLC should show disappearance of the yellow thione spot and appearance of a UV-active, non-colored spot (isothiazole).
-
-
Isolation: Filter off any solid byproducts (if Chloranil is used). Concentrate filtrate.
-
Purification: Recrystallization from EtOH/Water often yields pure product due to the high crystallinity of many aryl-isothiazoles.
References
-
Isothiazoles in Medicinal Chemistry
-
Lithiation Methodology
- Title: Process for the preparation of lurasidone and its intermediate (US Patent 10196400B2).
-
Bioisosterism Principles
Sources
- 1. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
A Comprehensive Technical Guide to 4-Bromo-3-methylisothiazole-5-carboxylic acid: Synthesis, Characterization, and Applications
Introduction: The Isothiazole Scaffold in Modern Chemistry
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in the development of bioactive compounds.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in medicinal chemistry and agrochemical research.[2] Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, and fungicidal properties.[1][3] This guide focuses on a specific, highly functionalized derivative: 4-bromo-3-methylisothiazole-5-carboxylic acid . The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the isothiazole core provides a versatile platform for synthetic elaboration, making it a valuable intermediate for drug discovery and material science professionals. This document serves as an in-depth technical resource, elucidating the core characteristics, synthesis, and potential applications of this compound.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is critical for its application. 4-Bromo-3-methylisothiazole-5-carboxylic acid is a multifunctional molecule poised for diverse chemical transformations.
Structural and Physicochemical Data
The key identifiers and calculated properties for 4-bromo-3-methylisothiazole-5-carboxylic acid are summarized below. These data are foundational for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| CAS Number | 89284-01-5 | [4][5][6] |
| Molecular Formula | C₅H₄BrNO₂S | [4][5] |
| Molecular Weight | 222.06 g/mol | [5] |
| Canonical SMILES | CC1=NSC(=C1Br)C(=O)O | Inferred from structure |
| MDL Number | MFCD19302667 | [4] |
Note: Experimental data such as melting point, solubility, and pKa are not widely reported in the literature and should be determined empirically.
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Workflow
A logical and field-proven synthetic pathway would likely involve the initial formation of a suitable precursor, such as a 5-carboxamide or 5-carbonitrile derivative, followed by hydrolysis to yield the final carboxylic acid. This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product.
Caption: Proposed synthetic pathway for 4-bromo-3-methylisothiazole-5-carboxylic acid.
Experimental Protocol: Amide Hydrolysis
This protocol is adapted from the successful synthesis of the closely related 3-bromoisothiazole-5-carboxylic acid from its amide precursor, demonstrating a high-yield transformation.[1] This method is superior to harsher conditions (e.g., concentrated H₂SO₄ at high temperatures) which can lead to lower yields.[1]
Reaction: Hydrolysis of 4-bromo-3-methylisothiazole-5-carboxamide to 4-bromo-3-methylisothiazole-5-carboxylic acid.
Materials:
-
4-bromo-3-methylisothiazole-5-carboxamide
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (NaNO₂)
-
tert-Butyl methyl ether (t-BuOMe)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend the starting carboxamide (1.0 eq.) in trifluoroacetic acid (TFA) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: While stirring vigorously at 0 °C, add sodium nitrite (NaNO₂) (4.0 eq.) portion-wise to the suspension. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]
-
Workup: Upon completion, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with tert-butyl methyl ether (t-BuOMe) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization, typically from a solvent system like cyclohexane or an appropriate mixture of ethyl acetate and hexanes, to yield the final product as a solid.[1]
Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting amide via TLC and the appearance of the more polar carboxylic acid product. Final product identity and purity should be confirmed by NMR, MS, and melting point analysis.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from structurally similar isothiazoles, the following spectral features are expected.[1][2]
-
¹H NMR: A singlet corresponding to the methyl protons (typically in the δ 2.0-3.0 ppm range) and a broad singlet for the carboxylic acid proton (typically δ > 10 ppm, solvent dependent).
-
¹³C NMR: Resonances for the quaternary carbons of the isothiazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid (expected around 160-170 ppm).[1]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[2]
-
Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (typically ~1700-1740 cm⁻¹).[1]
Applications in Research and Development
The trifunctional nature of 4-bromo-3-methylisothiazole-5-carboxylic acid makes it a powerful building block for creating diverse molecular libraries aimed at identifying new therapeutic agents and functional materials.
Medicinal Chemistry Scaffolding
The isothiazole core is a well-established pharmacophore.[3][8] This compound provides three distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR).
Caption: Key reaction sites and potential derivatization pathways.
-
Carboxylic Acid (C5): This group is readily converted into amides or esters. Amide coupling with a diverse library of amines is a primary strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding.[3]
-
Bromine (C4): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.
-
Methyl (C3): While less reactive, the methyl group can potentially undergo functionalization, such as radical halogenation, to introduce further diversity.
Agrochemical Development
Isothiazole derivatives, such as the commercial fungicide Isotianil, are vital in crop protection.[2][7] This compound can serve as a precursor for novel fungicides and pesticides, where the unique combination of substituents could lead to new modes of action or improved efficacy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-bromo-3-methylisothiazole-5-carboxylic acid is not widely available, data from the closely related isomer, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, provides essential guidance.[9][10]
Hazard Identification:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[9]
Recommended Precautions:
-
Engineering Controls: Handle within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]
Conclusion
4-Bromo-3-methylisothiazole-5-carboxylic acid is a chemical intermediate of significant potential. Its highly functionalized isothiazole core offers a robust platform for the synthesis of novel compounds with applications spanning from human health to agriculture. The synthetic routes are accessible through established chemical transformations, and its versatile reactive handles allow for extensive derivatization. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this valuable building block into their development programs.
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Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link]
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Zauer, K. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55, 1599–1639. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Available from: [Link]
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ResearchGate. Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). Available from: [Link]
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ResearchGate. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]
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Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]
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Sanna, M., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(21), 5086. Available from: [Link]
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therapeutic potential of brominated isothiazole derivatives
An In-depth Technical Guide: The Therapeutic Potential of Brominated Isothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The isothiazole nucleus, a five-membered sulfur- and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and agrochemistry. Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The strategic introduction of a bromine atom onto the isothiazole ring or its substituents serves as a powerful tool to modulate the molecule's physicochemical properties and enhance its therapeutic efficacy. Bromination can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key strategy in the rational design of novel therapeutic and crop protection agents.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of brominated isothiazole derivatives. It delves into the causality behind experimental design, offers detailed, self-validating protocols for synthesis and biological evaluation, and visualizes key processes and pathways. By synthesizing field-proven insights with foundational scientific principles, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation isothiazole-based compounds.
Chapter 1: The Isothiazole Scaffold and the Strategic Role of Bromination
The isothiazole ring is a stable, heteroaromatic system first synthesized in 1956.[1] Its unique electronic structure makes it a versatile building block for creating bioactive molecules. The reactivity of the ring allows for functionalization at various positions, enabling chemists to fine-tune its properties.
Halogenation, and specifically bromination, is a cornerstone of modern medicinal chemistry for several reasons:
-
Electronic Modulation: Bromine is an electron-withdrawing group that can alter the electron density of the isothiazole ring, influencing its reactivity and ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.
-
Lipophilicity Enhancement: The introduction of a bromine atom generally increases the lipophilicity (logP) of a molecule. This can enhance its ability to cross cell membranes, a critical factor for intracellular drug targets, although this must be balanced to maintain adequate aqueous solubility.
-
Metabolic Blocking: A bromine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Synthetic Handle: The C-Br bond is a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures from a brominated isothiazole intermediate.[2]
4-Bromoisothiazole, in particular, is recognized as a crucial intermediate in the synthesis of novel pharmaceuticals, including anti-inflammatory and anticancer agents, as well as potent fungicides for crop protection.[3]
Chapter 2: Synthesis of Brominated Isothiazole Derivatives
The synthesis of brominated isothiazoles can be achieved through various routes, primarily involving either the direct bromination of a pre-formed isothiazole ring or the cyclization of brominated precursors. Direct bromination of isothiazole with bromine in acetic acid typically yields the 4-bromo derivative.[1] More complex, functionalized derivatives often require multi-step synthetic sequences.
Below is a generalized protocol for the synthesis of functionalized isothiazole amides, which can be adapted using brominated starting materials or intermediates. The rationale for this multi-step approach is control and versatility; building the molecule stepwise allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Detailed Protocol 1: Generalized Synthesis of Isothiazole-5-Carboxamides
(Adapted from a procedure for 3,4-dichloroisothiazole derivatives[4])
Objective: To synthesize a functionalized isothiazole carboxamide for biological screening. This protocol is self-validating through spectroscopic confirmation of the intermediate and final products.
Materials:
-
Isothiazole-5-carboxylic acid (appropriately substituted, e.g., brominated)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA)
-
Ethyl acetate, water, anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acid Chloride Formation (Causality: Activation of the Carboxylic Acid): The carboxylic acid is converted to a highly reactive acid chloride to facilitate amide bond formation. Thionyl chloride is chosen for its efficacy and the volatile nature of its byproducts (SO₂ and HCl).
-
To a solution of the isothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature, then reflux for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately without further purification due to its reactivity.
-
-
Amidation (Causality: Nucleophilic Acyl Substitution): The desired amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Dissolve the crude acid chloride in anhydrous THF.
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Slowly add the acid chloride solution to the amine solution at 0 °C under a nitrogen atmosphere to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.
-
-
Work-up and Purification (Causality: Isolation of the Target Compound): This sequence is designed to remove water-soluble salts and unreacted reagents.
-
Quench the reaction by adding water.
-
Extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final, pure isothiazole carboxamide.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the synthetic outcome.
Visualization: General Synthetic Workflow
Caption: Workflow for the synthesis of isothiazole carboxamides.
Chapter 3: Therapeutic Applications and Biological Activity
Brominated isothiazole derivatives have demonstrated significant potential across multiple therapeutic and industrial areas.
Antimicrobial and Antifungal Potential
Isothiazolinones, a class of isothiazole derivatives, are widely used as potent, broad-spectrum biocides in industrial applications and personal care products.[5][6] Their efficacy stems from an ability to disrupt essential microbial processes. Structure-activity relationship (SAR) studies reveal that halogenation significantly impacts potency. For instance, 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) shows markedly higher activity against E. coli than its non-halogenated counterpart, highlighting the critical role of the halogen in the mechanism of action.[5][7] This provides a strong rationale for investigating brominated analogues.
More advanced isothiazolone–nitroxide hybrids have been developed to reduce cytotoxicity while enhancing antibacterial and antibiofilm potency. One such hybrid demonstrated a Minimum Inhibitory Concentration (MIC) of 8.75 µM against vancomycin-resistant Staphylococcus aureus (VRSA), a significant improvement over the parent compound.[8] In agriculture, isothiazole-thiazole derivatives have shown excellent in vivo activity against oomycetes like Phytophthora infestans (late blight).[9]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and proteases released by immune cells, such as human leukocyte elastase (HLE), are key targets for anti-inflammatory drugs. A series of isothiazol-3(2H)-one 1,1-dioxides were synthesized and evaluated as HLE inhibitors. One lead compound exhibited a potent and selective inhibitory activity against HLE, demonstrating the potential of this scaffold for treating inflammatory conditions.[10]
Anticancer Potential
The development of novel anticancer agents is a critical area of research. 4-Bromoisothiazole is explicitly noted as a key building block for synthesizing new anticancer agents.[3] While extensive data on brominated isothiazoles is emerging, related brominated heterocycles have shown significant promise. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for anticancer activity, with one compound showing an IC₅₀ value of 10.5 µM against the MCF-7 breast cancer cell line.[11] Another study on brominated thiazole derivatives identified a compound with potent activity against MCF-7 cells (IC₅₀ = 5.73 µM).[12] These findings, while on the related thiazole scaffold, underscore the therapeutic potential of the bromo-aryl-heterocycle motif.
Data Summary: Bioactivity of Isothiazole Derivatives
| Compound Class | Specific Target/Organism | Bioactivity Metric | Value (µM) | Reference |
| Isothiazolone-nitroxide hybrid | Vancomycin-Resistant S. aureus | MIC | 8.75 | [8] |
| Isothiazol-3(2H)-one 1,1-dioxide | Human Leukocyte Elastase | IC₅₀ | 3.1 | [10] |
| Isothiazole-thiazole derivative | Phytophthora infestans | EC₅₀ | 1.12 | [9] |
| 4-(4-bromophenyl)-thiazole derivative | MCF-7 Breast Cancer Cells | IC₅₀ | 10.5 | [11] |
| 2-acetyl-4-(4-bromophenyl)-thiazole | MCF-7 Breast Cancer Cells | IC₅₀ | 5.73 | [12] |
Note: Data for thiazole derivatives are included to illustrate the potential of the bromo-aryl-heterocycle pharmacophore.
Chapter 4: Mechanisms of Action
Understanding the molecular mechanism of action (MoA) is crucial for rational drug design and optimization. Brominated isothiazoles exert their effects through various mechanisms, from broad-spectrum disruption of microbial physiology to specific enzyme inhibition.
Antimicrobial Mechanisms
The primary MoA for isothiazolinone biocides involves the rapid inhibition of essential cellular functions. The electrophilic sulfur atom of the isothiazole ring is believed to react with nucleophilic biological thiols, such as cysteine residues in enzymes and glutathione.[8] This covalent modification inactivates critical enzymes involved in metabolism and respiration, leading to growth inhibition and cell death. The mechanism involves:
-
Cellular Diffusion: The compound's lipophilicity, often enhanced by bromination, allows it to diffuse across the microbial cell membrane.[13]
-
Thiol Reactivity: Inside the cell, the strained N-S bond is susceptible to nucleophilic attack by thiols.
-
Enzyme Inactivation & Oxidative Stress: This leads to the inactivation of key proteins and induces a state of oxidative stress, ultimately resulting in cell death.[6]
Specific Enzyme Inhibition
Beyond the broad antimicrobial effects, specific isothiazole derivatives have been designed for high-affinity inhibition of therapeutic targets. As noted, certain isothiazol-3(2H)-one 1,1-dioxides are potent and selective inhibitors of human leukocyte elastase, a serine protease.[10] This specificity suggests a well-defined binding interaction within the enzyme's active site, likely involving the isothiazole core and its substituents, which could be further optimized through SAR studies.
Modulation of Signaling Pathways
In the context of agrochemicals, some isothiazole derivatives function not only by directly targeting the pathogen but also by activating the plant's own defense mechanisms. Certain isothiazole-thiazole fungicides have been shown to induce Systemic Acquired Resistance (SAR) in plants by activating the salicylic acid (SA) signaling pathway.[9] This leads to the upregulation of pathogenesis-related (PR) genes, priming the plant for a more robust defense against subsequent infections.
Visualization: Proposed SAR Signaling Pathway
Caption: Induction of Systemic Acquired Resistance by an isothiazole derivative.
Chapter 5: Key Experimental Methodologies
Rigorous and reproducible experimental protocols are the foundation of trustworthy drug discovery. The following methodologies provide a framework for evaluating the antimicrobial potential of newly synthesized brominated isothiazole derivatives.
Protocol 2: In Vitro Antifungal Mycelial Growth Inhibition Assay
(Based on the protocol for fungicidal screening[4])
Objective: To determine the concentration-dependent inhibitory effect (EC₅₀) of a test compound on the growth of a target fungus. This protocol is self-validating by including a negative (solvent) and positive (known fungicide) control.
Materials:
-
Synthesized brominated isothiazole derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) medium
-
Actively growing culture of the target fungus (e.g., Fusarium graminearum)
-
Sterile petri dishes, cork borer, incubator
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL. This choice of solvent is due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microbes at the final concentrations used.
-
Medium Preparation: Autoclave PDA medium and cool it in a water bath to 50-60°C. Add the test compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate.
-
Inoculation: Pour the agar into sterile petri dishes. Once solidified, place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate. The edge is chosen to ensure the use of young, vigorous hyphae.
-
Incubation: Seal the plates and incubate at 25°C in the dark.
-
Data Collection: After the mycelial growth in the control plate has reached the edge of the dish (typically 3-5 days), measure the diameter of the fungal colony on all plates.
-
Analysis: Calculate the percentage of growth inhibition relative to the DMSO control. Plot the inhibition percentage against the log of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value (the concentration that causes 50% inhibition).
Visualization: Experimental Screening Workflow
Caption: High-level workflow for screening novel isothiazole-based fungicides.
Chapter 6: Conclusion and Future Directions
Brominated isothiazole derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential. The strategic incorporation of bromine enhances their biological activity, making them effective candidates for antimicrobial, anti-inflammatory, and anticancer applications. Their mechanisms range from broad disruption of microbial physiology to the highly specific inhibition of key enzymes like human leukocyte elastase and the modulation of complex signaling pathways in plants.
However, challenges such as potential cytotoxicity must be addressed. As demonstrated with isothiazolone-nitroxide hybrids, innovative chemical strategies can mitigate toxicity while retaining or even enhancing potency.[8] Future research should focus on:
-
Expanding SAR Studies: Synthesizing and testing a wider array of brominated derivatives to build robust quantitative structure-activity relationship (QSAR) models that can guide the design of more potent and selective compounds.
-
Mechanism Deconvolution: Utilizing modern chemical biology and proteomic approaches to identify the specific molecular targets of these compounds in cancer cells and pathogenic microbes.
-
Optimizing Pharmacokinetics: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical or agricultural use.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full can be unlocked, paving the way for new and effective treatments for human diseases and crop protection.
References
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Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]
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Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]
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Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. International Journal of Molecular Sciences, 22(11), 5842. Available at: [Link]
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Xia, S., Sun, W., Yu, L. M., & Hua, Z. (2007). Synthesis and the antimicrobial activity of new isothiazolone derivatives. Acta Chimica Sinica, 65(21), 2415-2420. Available at: [Link]
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Gualtieri, M. J., Cole, K. E., Tieu, A. N., & Blackledge, M. S. (2022). Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. ACS Omega, 7(7), 6333-6340. Available at: [Link]
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Morley, J. O., Oliver Kapur, A. J., & Charlton, M. H. (2005). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 3(20), 3713-3719. Available at: [Link]
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Neuhaus, G. F., Gsell, B., Revesz, L., Stohler, P., & Waelchli, R. (2000). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Helvetica Chimica Acta, 83(6), 1306-1322. Available at: [Link]
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Zhang, W., Xiong, L., Li, Y., Li, Z., & Li, F. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 11(35), 21679-21686. Available at: [Link]
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El-Sayed, N. N. E., Al-Faifi, S. A., Al-Rashood, S. T., & El-Hashash, M. A. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(22), 7954. Available at: [Link]
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Sharma, V., Kumar, P., & Singh, R. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of Organic Chemistry, 87(6), 4485-4491. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Isothiazole derivatives are known for a wide range of biological activities, including antiviral and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the C4 position and a carboxylic acid at the C5 position provides two orthogonal handles for further synthetic diversification, making this molecule a highly versatile intermediate. This guide presents a robust, two-stage synthetic strategy, starting from the construction of the 3-methylisothiazole-5-carboxylic acid core, followed by a regioselective bromination. We delve into the mechanistic rationale behind the synthetic design, offer expert insights for troubleshooting, and provide detailed, step-by-step protocols to ensure reproducibility and success.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target compound is approached via a logical two-stage process. First, the core heterocyclic structure, 3-methyl-1,2-thiazole-5-carboxylic acid, is prepared. Second, this intermediate undergoes a regioselective electrophilic aromatic substitution to install the bromine atom at the C4 position.
Retrosynthetic Analysis
The retrosynthetic strategy involves two key disconnections:
-
C-Br Bond Formation: The target molecule can be accessed via electrophilic bromination of the C4 position of the 3-methyl-1,2-thiazole-5-carboxylic acid precursor. This position is activated for electrophilic attack.
-
Isothiazole Ring Formation: The 3-methyl-1,2-thiazole-5-carboxylic acid precursor can be synthesized from acyclic starting materials through established cyclization methods. A common and effective approach involves the cyclization of a β-ketothioamide, which provides the necessary atoms for the heterocyclic core.[3]
Workflow Overview
The forward synthesis is designed for efficiency and reliability, proceeding through isolable intermediates, which allows for purification and characterization at each stage.
Figure 1: Overall synthetic workflow for this compound.
Expertise & Experience: Causality Behind Experimental Choices
-
Isothiazole Ring Construction: While numerous methods exist for synthesizing isothiazoles[4][5], the Hantzsch-type condensation of an α-halocarbonyl compound (ethyl 2-chloro-3-oxobutanoate) with a thioamide (thioacetamide) is chosen for its reliability and the commercial availability of the starting materials. This reaction proceeds by an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic isothiazole ring.[6]
-
Regioselective Bromination: The isothiazole ring is an electron-rich aromatic system, but the positions have different reactivities. The C4 position is the most susceptible to electrophilic attack. This is further enhanced by the presence of an electron-withdrawing carboxylic acid group at the C5 position, which deactivates the C5 position towards electrophiles and directs the incoming electrophile (Br+) to the C4 position. The use of molecular bromine in acetic acid is a classic and effective method for the bromination of such activated heterocyclic systems, typically proceeding in high yield without the need for a Lewis acid catalyst.[7]
Figure 2: Simplified mechanism of electrophilic bromination at the C4 position.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Thionyl chloride and bromine are highly corrosive and toxic; handle with extreme care.
Part A: Synthesis of Ethyl 3-methyl-1,2-thiazole-5-carboxylate
-
Chlorination of Ethyl Acetoacetate: To a round-bottom flask charged with ethyl acetoacetate (1.0 eq), add thionyl chloride (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by pouring it onto crushed ice. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-chloro-3-oxobutanoate, which can be used in the next step without further purification.
-
Cyclization: Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) and thioacetamide (1.0 eq) in ethanol. Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 3-methyl-1,2-thiazole-5-carboxylate.
Part B: Synthesis of 3-methyl-1,2-thiazole-5-carboxylic acid
-
Saponification: Dissolve the ethyl 3-methyl-1,2-thiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at 40-50 °C for 2-4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1,2-thiazole-5-carboxylic acid as a solid.
Part C: Synthesis of this compound
-
Reaction Setup: Suspend 3-methyl-1,2-thiazole-5-carboxylic acid (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Bromination: Cool the suspension to 10-15 °C in an ice-water bath. Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes. The color of the bromine should discharge as it reacts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by TLC or LC-MS.
-
Isolation and Purification: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of solution. Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and any remaining bromine. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain pure this compound.[7]
Data Summary and Characterization
Table 1: Reagent Summary for Bromination (Part C)
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-methyl-1,2-thiazole-5-carboxylic acid | 157.18 | 1.0 | 10.0 | 1.57 g |
| Bromine (Br₂) | 159.81 | 1.05 | 10.5 | 0.54 mL (d=3.1) |
| Glacial Acetic Acid | 60.05 | Solvent | - | ~20 mL |
Trustworthiness: A Self-Validating Protocol
To ensure the identity and purity of the synthesized compounds, a full suite of analytical characterization is required.
-
Intermediate (3-methyl-1,2-thiazole-5-carboxylic acid):
-
¹H NMR: Expect a singlet for the C4-H proton (around 8.0-8.5 ppm) and a singlet for the C3-methyl group (around 2.5-2.8 ppm). A broad singlet for the carboxylic acid proton will also be present.
-
¹³C NMR: Signals for the aromatic carbons of the isothiazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid (~165-170 ppm).
-
MS (ESI-): [M-H]⁻ ion corresponding to the molecular weight.
-
-
Final Product (this compound):
-
Key Validation Point: The most critical validation is the disappearance of the C4-H proton signal in the ¹H NMR spectrum.
-
¹H NMR: Only the singlet for the C3-methyl group should be visible in the aliphatic region. The aromatic region should be empty.
-
MS (ESI-): A characteristic isotopic pattern for a bromine-containing compound ([M-H]⁻ and [M+2-H]⁻ in an approximate 1:1 ratio) must be observed. This confirms the successful incorporation of one bromine atom.
-
Elemental Analysis: Should correspond to the calculated values for C₅H₄BrNO₂S.
-
References
- Isothiazoles: Synthetic Strategies and Pharmacological Applic
- Carbon–Sulfur Bond Formation: Tandem Process for the Synthesis of Functionalized Isothiazoles. (2021).
- Synthesis and Functionalization of Thiazolo[c]isothiazoles. (2026). Semantic Scholar.
- Isothiazole synthesis. Organic Chemistry Portal.
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020).
- Synthesis of Isothiazole. (2022). ChemicalBook.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). PubMed.
- Product Class 15: Isothiazoles. Science of Synthesis.
- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI.
- synthesis of thiazoles. (2019). YouTube.
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromoisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazole Scaffold and the Power of C-C Bond Formation
The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of compounds with significant therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The ability to functionalize the isothiazole nucleus at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2] For drug development professionals, this translates to a powerful tool for the rapid generation of diverse compound libraries around the isothiazole core.
This guide provides a detailed examination of the critical parameters and optimized protocols for the successful Suzuki-Miyaura coupling of 4-bromoisothiazole derivatives. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can effectively navigate the challenges associated with this specific heterocyclic system and accelerate their discovery programs.
Key Parameters and Mechanistic Considerations
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key components. The isothiazole ring, with its unique electronic properties and the presence of sulfur and nitrogen heteroatoms, can influence the catalytic cycle. Understanding the role of each parameter is crucial for troubleshooting and optimization.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[2][3]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoisothiazole. This is often the rate-limiting step and can be influenced by the electron density of the isothiazole ring and steric hindrance.[4]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Selecting the Right Palladium Catalyst and Ligand
The choice of the palladium source and the supporting ligand is arguably the most critical factor for a successful coupling. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.
For heteroaryl substrates like 4-bromoisothiazoles, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be effective, more modern and robust catalyst systems are often preferred, especially for challenging substrates.[4] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.
-
Phosphine Ligands: For heteroaryl couplings, ligands from the Buchwald family, such as SPhos and XPhos, are known to be highly effective.[6] These ligands possess the steric bulk and electron-donating properties that promote efficient catalysis. In some cases, particularly with substrates where a heteroatom can coordinate to the palladium, a "ligand-free" approach might be successful, where the substrate itself or the solvent acts as a ligand.[4]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly used.[7] Cesium carbonate is often more effective due to its higher solubility in organic solvents. Potassium phosphate is a strong base that can be advantageous for less reactive boronic acids.
-
Organic Bases: In some instances, organic bases like triethylamine (TEA) may be employed, though they are generally less common for Suzuki couplings of aryl bromides.
The presence of water as a co-solvent can enhance the solubility of inorganic bases and facilitate the reaction.[8]
Solvent Systems
The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents are generally preferred.
-
Common Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often with water as a co-solvent.[7][8] Toluene is also a viable option, particularly for higher temperature reactions. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Comparative Analysis of Reaction Conditions
The optimal conditions for the Suzuki-Miyaura coupling of 4-bromoisothiazole derivatives can vary depending on the specific substituents on the isothiazole ring and the coupling partner. The following table summarizes representative conditions gleaned from analogous heterocyclic systems, providing a valuable starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Analogue | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Bromothiazole | [3] |
| Pd₂(dba)₃ (ligand-free) | Na₂CO₃ | Dioxane/H₂O | Reflux | Hindered Bromobenzothiazole | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 4-Bromo-2-ketothiazole | [6] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | Bromothiophene derivative | [9] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 80 | 3,5-Dichloroisothiazole | [10] |
Experimental Protocols
The following protocols are generalized based on successful methodologies for structurally similar heteroaryl bromides and should be optimized for specific 4-bromoisothiazole substrates.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended as a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Figure 2: Workflow for Suzuki-Miyaura Coupling using a Buchwald Ligand.
Materials:
-
4-Bromoisothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the 4-bromoisothiazole derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with a septum-containing cap.
-
Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Through the septum, add degassed, anhydrous 1,4-dioxane.
-
Place the reaction vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-isothiazole derivative.
Protocol 2: Ligand-Free Conditions
For certain substrates, a simpler, ligand-free protocol may be effective. This approach is particularly worth exploring if the isothiazole derivative is sterically hindered or possesses coordinating groups.[4]
Materials:
-
4-Bromoisothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 5-10 mol%)
-
Sodium carbonate (Na₂CO₃; 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In an oven-dried round-bottom flask, combine the 4-bromoisothiazole derivative, the arylboronic acid, Pd₂(dba)₃, and sodium carbonate.
-
Add 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).
-
Bubble argon through the reaction mixture for 5-10 minutes to degas the solution.
-
Heat the mixture to reflux under an argon atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor choice of ligand/base/solvent combination- Low reaction temperature | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the solvent and reaction vessel.- Screen different ligands (e.g., XPhos, RuPhos), bases (e.g., Cs₂CO₃), and solvents (e.g., THF, DMF).- Increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction | - Improve degassing procedures.- Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. |
| Protodeboronation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of excess water or acidic impurities | - Use a boronic ester (e.g., pinacol ester) which can be more stable.- Ensure the use of anhydrous solvents and dry reagents where appropriate.- Minimize reaction time once the starting material is consumed. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Incompatible functional groups | - Lower the reaction temperature and extend the reaction time.- If necessary, protect sensitive functional groups prior to the coupling reaction. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of 4-bromoisothiazole derivatives, enabling access to a wide range of novel chemical entities for drug discovery and development. Success in these couplings is highly dependent on the judicious selection of the catalyst system, base, and solvent. By starting with robust conditions, such as those employing modern phosphine ligands, and systematically optimizing key parameters, researchers can efficiently synthesize target 4-aryl-isothiazoles. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the intricacies of this powerful transformation.
References
-
Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.
-
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole. BenchChem.
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
-
Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central.
-
Suzuki cross-coupling reaction. YouTube.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PubMed Central.
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PubMed Central.
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar.
-
Recent advances in the synthesis of isothiazoles. ResearchGate.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
-
Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Semantic Scholar.
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
-
Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. ResearchGate.
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amide bond formation using 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Application Note & Protocol Guide
Topic: Strategic Amide Bond Formation with 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Synthesis
The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1] The specific building block, this compound, offers a trifecta of synthetic advantages: a carboxylic acid handle for amide coupling, a methyl group for steric and electronic modulation, and a bromine atom that serves as a versatile vector for post-coupling diversification via cross-coupling reactions.
The formation of an amide bond is one of the most critical and frequently performed transformations in drug discovery.[2][3] However, the direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, which are incompatible with complex, thermally sensitive molecules.[4] Therefore, the activation of the carboxylic acid is essential.[5]
This guide provides a detailed examination of reliable and efficient protocols for the formation of amide bonds using this compound. We will explore the underlying chemical principles, compare two gold-standard coupling methodologies, and provide step-by-step protocols designed for immediate application in a research setting.
Chemical Principles & Strategic Considerations
The electronic nature of the 4-bromo-3-methyl-1,2-thiazole ring system presents unique considerations for amide coupling. The heterocyclic ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing effect of the bromine atom at the C4 position.[6] This has two primary consequences for the carboxylic acid at the C5 position:
-
Increased Acidity: The carboxylic acid proton is more acidic than its aliphatic or simple aromatic counterparts. While this facilitates deprotonation to form the carboxylate, it does not inherently increase the reaction rate.
-
Reduced Carboxylate Nucleophilicity: The electron-withdrawing nature of the ring system reduces the nucleophilicity of the corresponding carboxylate anion.
These factors make efficient activation of the carboxyl group paramount for successful amide bond formation. The goal is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[4] The choice of coupling reagent is therefore critical to success.
Recommended Coupling Methodologies
We will detail two robust and widely adopted methods for this transformation: a carbodiimide-based approach using EDC in conjunction with HOBt, and a uronium salt-based approach using HATU.
Methodology 1: Carbodiimide-Mediated Coupling with EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[8]
To mitigate this side reaction and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[8] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization at adjacent chiral centers.[7] This active ester is then cleanly converted to the desired amide upon reaction with the amine.[7]
Methodology 2: Uronium Salt-Mediated Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium salt-based coupling reagent known for its high efficiency, rapid kinetics, and low rates of racemization, even with sterically hindered substrates.[9] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][9] The amine then attacks this active ester to yield the final amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[9] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step, making HATU generally more reactive than its benzotriazole-based counterpart, HBTU.[7][10]
Experimental Protocols
The following protocols are designed as robust starting points for the coupling of this compound with a primary or secondary amine.
General Laboratory Workflow
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Application Note: Strategic Functionalization of the C-4 Position in Isothiazole-5-Carboxylic Acids
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalization of the isothiazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This guide provides a detailed technical overview and actionable protocols for the chemical modification of the C-4 position of isothiazole-5-carboxylic acids, a common and synthetically versatile starting material. We will explore two primary pathways: direct electrophilic substitution at the C-4 position and a two-step sequence involving C-4 halogenation followed by transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic capabilities and explore new chemical space around the isothiazole core.
Introduction: The Strategic Importance of C-4 Functionalization
The isothiazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and sulfur atoms.[4] The electronic nature of the ring is influenced by the electronegativity of the heteroatoms, making it relatively electron-deficient. The C-5 carboxylic acid group is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. However, this deactivation preferentially directs electrophiles to the C-4 position, which remains the most nucleophilic carbon atom on the ring.
Functionalization at this C-4 position is of high strategic value. Introducing substituents at this site allows for fine-tuning of a molecule's steric and electronic profile, which can profoundly impact its interaction with biological targets. For example, introducing aryl or alkynyl groups can extend the molecule's conjugation, alter its planarity, and introduce new vectors for hydrogen bonding or hydrophobic interactions.
This guide presents two robust strategies for achieving this goal, as illustrated in the workflow below.
Figure 1: Key strategies for C-4 functionalization.
Pathway A: Functionalization via a C-4 Halogenated Intermediate
The most versatile and widely applicable strategy for C-4 modification involves an initial halogenation step to create a "synthetic handle" for subsequent reactions. Bromination is typically preferred over chlorination due to the greater reactivity of the resulting C-Br bond in cross-coupling reactions.
Protocol: Electrophilic Bromination at the C-4 Position
This protocol details the bromination of an ethyl isothiazole-5-carboxylate using N-Bromosuccinimide (NBS), a mild and selective brominating agent for electron-deficient aromatic rings. The use of the ethyl ester instead of the free carboxylic acid is recommended to improve solubility in organic solvents and prevent potential side reactions with the acidic proton.
Causality and Experimental Insight:
-
Reagent: NBS is chosen over elemental bromine (Br₂) for its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of over-brominated byproducts.[5]
-
Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent that effectively dissolves the starting material and reagent without participating in the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial rate of this exothermic reaction and then allowed to warm to room temperature to ensure it proceeds to completion.
Detailed Protocol:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl isothiazole-5-carboxylate (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) to the cooled solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (10 volumes). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 4-bromo-isothiazole-5-carboxylate.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[3] This protocol describes the coupling of ethyl 4-bromo-isothiazole-5-carboxylate with an arylboronic acid.
Causality and Experimental Insight:
-
Catalyst System: The combination of a palladium source (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like XPhos) is highly effective for coupling electron-deficient heteroaryl halides.[6] The ligand facilitates both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.
-
Base: A base, such as potassium phosphate (K₃PO₄), is essential for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[3]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst. Rigorous degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol:
-
Preparation: To a microwave vial or Schlenk tube, add ethyl 4-bromo-isothiazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, a pre-catalyst like XPhos Pd G3 (0.02-0.05 equiv), or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv) and a ligand like XPhos (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to a final concentration of ~0.1 M).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-isothiazole-5-carboxylate product.
Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, linking an alkyne to the C-4 position.[7][8] This reaction is invaluable for creating linear structural extensions and provides a versatile alkyne handle for further chemistry, such as click reactions or cyclizations.
Causality and Experimental Insight:
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[9] The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to deprotonate the terminal alkyne.
-
Copper-Free Variant: To avoid issues with homocoupling of the alkyne (Glaser coupling), which is promoted by copper, copper-free Sonogashira protocols have been developed. These often require more active palladium catalysts and stronger organic bases.[7]
Detailed Protocol:
-
Preparation: To a dry Schlenk tube, add ethyl 4-bromo-isothiazole-5-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF as the solvent, followed by an amine base such as triethylamine (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction is often complete within 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Pathway B: Direct C-4 Nitration
Direct C-H functionalization is an atom-economical approach to introduce new functionality. For the isothiazole-5-carboxylic acid core, direct nitration at the C-4 position is a feasible transformation.
Causality and Experimental Insight:
-
Reagents: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating system. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
-
Regioselectivity: Despite the deactivating effect of the C-5 carboxyl group, the C-4 position remains the most electron-rich and is therefore the primary site of electrophilic attack.[10]
-
Conditions: The reaction requires careful temperature control, as nitration is highly exothermic and can lead to decomposition or unsafe conditions if not properly managed.
Detailed Protocol:
-
Preparation: In a round-bottom flask equipped with a stir bar and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid dropwise to the cold sulfuric acid with continuous stirring to form the nitrating mixture.
-
Substrate Addition: In a separate flask, dissolve ethyl isothiazole-5-carboxylate (1.0 equiv) in a minimal amount of concentrated sulfuric acid.
-
Reaction: Slowly add the substrate solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-3 hours to drive the reaction to completion.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product should precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product, ethyl 4-nitro-isothiazole-5-carboxylate, can be recrystallized from ethanol.
Quantitative Data & Substrate Scope
Note: As specific literature for the C-4 functionalization of isothiazole-5-carboxylates is limited, the following data is representative and adapted from studies on closely analogous systems, such as 4-bromothiazoles. Yields are illustrative and will vary based on the specific substrate and optimized conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a 4-Bromo-Heterocycle-5-Carboxylate
| Entry | Arylboronic Acid | Product | Representative Yield (%) | Reference System |
| 1 | Phenylboronic acid | 4-Phenyl derivative | 85-95% | 4-Bromothiazole[11][12] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl) derivative | 80-90% | 4-Bromothiazole[11][12] |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl) derivative | 75-85% | 4-Bromothiazole[11][12] |
| 4 | 2-Thiopheneboronic acid | 4-(2-Thienyl) derivative | 70-80% | 4-Bromothiazole[13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction in Suzuki/Sonogashira Coupling | 1. Inactive catalyst (Pd(0) oxidized). 2. Poor quality reagents (e.g., wet solvent, decomposed boronic acid). 3. Insufficient base or incorrect base. | 1. Ensure rigorous degassing of solvents. Use a fresh catalyst or a robust pre-catalyst. 2. Use anhydrous solvents. Check the quality of the boronic acid. 3. Increase base equivalents or switch to a stronger base (e.g., Cs₂CO₃ for Suzuki).[14] |
| Low Yield in Cross-Coupling | 1. Incomplete reaction. 2. Catalyst deactivation (formation of Pd black). 3. Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira). 4. Debromination of starting material. | 1. Increase reaction time and/or temperature. 2. Use a more robust ligand (e.g., bulky biarylphosphines). Lower the catalyst loading. 3. For Suzuki, ensure an inert atmosphere. For Sonogashira, use copper-free conditions if homocoupling is severe. 4. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Ensure the reaction is not run for an excessively long time. |
| Multiple Products in Bromination/Nitration | 1. Over-reaction (di-bromination). 2. Incorrect regiochemistry or side reactions. 3. Decomposition of starting material. | 1. Use exactly 1.0 equiv of NBS. Run the reaction at a lower temperature. 2. Confirm starting material purity. Re-evaluate directing group effects. 3. For nitration, maintain strict temperature control during addition. |
References
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Scott, T. L. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(4), 2693-2702. Available at: [Link]
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Dehaen, W., et al. (2014). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. European Journal of Organic Chemistry, 2014(30), 6749-6757. Available at: [Link]
-
Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5558. Available at: [Link]
-
Molbank. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]
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Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(10), 2347-2364. Available at: [Link]
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Ackermann, L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society, 14(3), 487-527. Available at: [Link]
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International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339. Available at: [Link]
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Li, J., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 50(S1), E230-E235. Available at: [Link]
-
Sahn, J. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14516-14525. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. Available at: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme, 11, 507-572. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link]
-
Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37, 758-766. Available at: [Link]
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Abbiati, G., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(7), 502-514. Available at: [Link]
-
Hoarau, C., et al. (2018). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 20(15), 4531-4535. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 238-270. Available at: [Link]
-
Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Available at: [Link]
-
Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. Available at: [Link]
-
Dikusar, E. A., et al. (2019). Functionally Substituted Isothiazole- and Isoxazolecarboxamides. Russian Journal of Organic Chemistry, 55(4), 462-468. Available at: [Link]
-
Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College. Available at: [Link]
-
Dikusar, E. A., et al. (2003). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of General Chemistry, 73(6), 949-952. Available at: [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Aspirin (Experiment). Available at: [Link]
-
NileRed. (2023). Laboratory Synthesis of Aspirin. YouTube. Available at: [Link]
-
Carbon, R. (n.d.). Traditional Undergraduate Experiment: Synthesis of Aspirin. Carbon. Available at: [Link]
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- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Utilization of 4-Bromo-3-methylisothiazole-5-carboxylic Acid in Drug Discovery
Abstract
The isothiazole scaffold represents a privileged structure in medicinal chemistry, offering unique physicochemical properties such as lower lipophilicity compared to thiazoles and specific hydrogen-bonding capabilities via the N-S bond. 4-Bromo-3-methylisothiazole-5-carboxylic acid serves as a high-value intermediate for Fragment-Based Drug Discovery (FBDD).[1] Its orthogonal functional handles—a carboxylic acid at C5 and a bromine at C4—enable rapid library generation through sequential amide coupling and palladium-catalyzed cross-coupling reactions.[1] This guide provides detailed protocols, reactivity profiles, and strategic workflows for utilizing this scaffold to synthesize bioactive small molecules, particularly in the fields of kinase inhibition and anti-infectives.
Chemical Profile & Structural Advantages[1][2][3][4][5]
This intermediate is characterized by its compact, electron-deficient heteroaromatic core.[1] The presence of the 3-methyl group provides a distinct steric profile that can restrict rotation in biaryl systems, potentially locking bioactive conformations.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₅H₄BrNO₂S | Core scaffold composition.[1][2] |
| Molecular Weight | ~222.06 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~1.2 (Estimated) | Moderate lipophilicity; good starting point for oral bioavailability. |
| H-Bond Acceptors | 2 (N, O of C=O) | Interaction with hinge regions (kinases) or active site residues. |
| H-Bond Donors | 1 (OH of COOH) | Converted to amide (H-bond donor/acceptor) in final drugs. |
| Rotatable Bonds | 1 (C-COOH) | Rigid core reduces entropic penalty upon binding. |
| Electronic Character | Electron-deficient | C4-Br is highly activated for oxidative addition (Pd-catalysis).[1] |
Structural Logic
The isothiazole ring contains a weak N-S bond which can function as a "masked" functional group under reductive conditions, but in standard medicinal chemistry, it is valued for its bioisosteric relationship to pyridine and thiazole.
-
C5-Position (Acid): The primary vector for growing the molecule, typically engaging the solvent-exposed region of a protein target.
-
C4-Position (Bromine): The "internal" vector, allowing for the introduction of aryl/heteroaryl groups to fill hydrophobic pockets.
-
C3-Position (Methyl): Provides metabolic stability by blocking the alpha-position to nitrogen, preventing oxidative metabolism.[1]
Strategic Workflows
To maximize the utility of this intermediate, we recommend a "Divergent Synthesis" approach. The order of operations is critical:
-
Path A (Amide First): Preferred for generating libraries where the "Right-Hand Side" (amide portion) is constant or varied first. Amides are generally stable to subsequent Suzuki conditions.
-
Path B (Suzuki First): Requires protection of the carboxylic acid (as an ester) to prevent catalyst poisoning or base consumption during the cross-coupling step.
Diagram 1: Divergent Synthesis Strategy
Caption: Strategic branching points for functionalizing the C4 and C5 positions.
Detailed Experimental Protocols
These protocols are designed to be robust and scalable. The "Amide First" route is detailed below as it is the most direct path for parallel synthesis.
Protocol A: Amide Coupling (C5-Functionalization)
Objective: To install the primary diversity element at the C5 position while preserving the C4-bromide.
Reagents:
-
4-Bromo-3-methylisothiazole-5-carboxylic acid (1.0 equiv)[1]
-
Amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve 4-bromo-3-methylisothiazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10–15 minutes to form the active ester.
-
Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: MW + Amine - H₂O).[1]
-
Work-up:
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually sufficient.
Expert Tip: Isothiazole carbonyls are moderately reactive. If steric hindrance is high (e.g., tert-butyl amine), switch HATU for T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which often provides higher yields for difficult couplings.
Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)
Objective: To install an aryl or heteroaryl group at the C4 position.[1] This reaction exploits the electron-deficient nature of the isothiazole, which facilitates oxidative addition.
Reagents:
-
4-Bromo-isothiazole-amide (from Protocol A) (1.0 equiv)[1]
-
Aryl Boronic Acid (Ar-B(OH)₂) (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) [1,1'-Bis(diphenylphosphino)ferrocene]
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the 4-bromo-isothiazole derivative (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).
-
Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical Step to prevent homocoupling or oxidation).
-
Reaction:
-
Thermal: Heat at 90°C for 4–16 hours.
-
Microwave: Heat at 110°C for 30–60 minutes.
-
-
Monitoring: Check LC-MS for the disappearance of the bromide (M/M+2 pattern) and appearance of the biaryl product.
-
Work-up: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar isothiazole derivatives.
Diagram 2: Reaction Mechanism & Critical Control Points
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Carboxylic acid deactivation or steric hindrance.[1] | Switch to T3P (50% in EtOAc) or generate the acid chloride utilizing SOCl₂ (reflux, 1h) before adding amine. |
| Protodebromination (Suzuki) | Loss of Bromine without coupling (H replaces Br). | Solvent is too "wet" or reaction time too long. Switch to anhydrous toluene/dioxane and use Cs₂CO₃ as base. |
| N-S Bond Cleavage | Reductive ring opening. | Avoid strong reducing agents (e.g., NaBH₄, Raney Ni) and harsh hydrogenation conditions. The isothiazole ring is sensitive to reductive cleavage. |
| Regioisomer Contamination | Impure starting material. | Verify the starting material is 4-bromo -3-methyl (not 5-bromo-3-methyl).[1] Check 1H NMR: 4-Br isomer has no aromatic protons; 5-Br isomer has a proton at C4.[1] |
References
-
Isothiazole Scaffolds in Medicinal Chemistry
-
Amide Coupling Protocols
- Title: Process optimization for acid-amine coupling: a c
-
Source: Current Chemistry Letters, 2023.[9]
- Context: Optimization of HATU and other coupling agents for heteroarom
-
Suzuki Coupling on Isothiazoles
-
General Reactivity of 4-Bromoisothiazoles
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Introduction: The Significance and Challenges of Isothiazole Ester Synthesis
An Application Guide to the Esterification of Isothiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and immunotropic properties[1]. Isothiazole carboxylic acids and their corresponding esters are crucial intermediates in the synthesis of these biologically active molecules and serve as key building blocks for novel materials[1][2]. The ester functional group, in particular, can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, making esterification a critical transformation in drug discovery and development.
However, the synthesis of isothiazole esters is not always straightforward. The electron-deficient nature of the isothiazole ring can influence the reactivity of the carboxylic acid group, presenting unique challenges compared to the esterification of simple aliphatic or aromatic carboxylic acids[3]. This guide provides a comprehensive overview of robust and field-proven protocols for the esterification of isothiazole carboxylic acids, detailing the underlying mechanisms and offering practical, step-by-step guidance to navigate these synthetic challenges.
Method 1: The Acid Chloride Route - A Robust Two-Step Protocol
This is often the most reliable method, particularly for less reactive isothiazole carboxylic acids or when using precious alcohols. The strategy involves converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the desired ester.
Scientific Rationale & Mechanistic Insight
The direct reaction of a carboxylic acid with an alcohol is often a slow, reversible process. By first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, we create a much more powerful electrophile.[4][5] The subsequent nucleophilic attack by the alcohol on the acyl chloride is rapid and generally irreversible, leading to high yields of the ester.[6] The reaction with SOCl₂ proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[5][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acid chloride from thionyl chloride, allowing for milder conditions and reduced reaction times.[8]
Experimental Workflow: Acid Chloride Formation and Esterification
Caption: Workflow for the two-step esterification via an acid chloride intermediate.
Detailed Protocol: Synthesis of 4,5-Dichloroisothiazole-3-carboxylate
This protocol is adapted from an improved procedure for the synthesis of 4,5-dichloroisothiazole-3-carbonyl chloride.[8]
Part A: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride
-
To a stirred mixture of 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) (1.2 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux and stir for 3 hours, monitoring the reaction progress by TLC or quenching a small aliquot with methanol to check for ester formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Part B: Esterification
-
Dissolve the crude 4,5-dichloroisothiazole-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired alcohol (1.0-1.2 eq) followed by the slow addition of a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Method 2: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a fundamental method involving the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[9][10] It is most effective when using simple, non-sterically hindered primary or secondary alcohols, which can often be used in large excess as the solvent.[11]
Scientific Rationale & Mechanistic Insight
This reaction is an equilibrium-controlled process.[12][13] An acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the isothiazole carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[9] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[10] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[10][11]
Mechanism: Fischer-Speier Esterification
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Detailed Protocol: General Fischer Esterification
-
Place the isothiazole carboxylic acid (1.0 eq) in a round-bottom flask.
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the acid catalyst with a base (e.g., saturated aqueous NaHCO₃ solution).
-
If the alcohol is volatile, remove it under reduced pressure.
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Method 3: Steglich Esterification - Mild Coupling for Sensitive Substrates
The Steglich esterification is an exceptionally mild and efficient method for forming esters, making it ideal for substrates that are sensitive to acidic conditions or sterically demanding.[14][15] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[16]
Scientific Rationale & Mechanistic Insight
DCC reacts with the isothiazole carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is essentially an activated form of the carboxylic acid. In the presence of the highly nucleophilic DMAP catalyst, the acyl group is transferred from the O-acylisourea to DMAP, forming an N-acylpyridinium species. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the final ester product and releasing DMAP to continue the catalytic cycle.[14][16] A key advantage is that the reaction drives itself to completion by forming the insoluble and stable dicyclohexylurea (DCU) byproduct.[16]
Mechanism: Steglich Esterification
Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.
Detailed Protocol: DCC/DMAP-Mediated Esterification
Caution: Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with gloves in a well-ventilated fume hood.[17]
-
Dissolve the isothiazole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash successively with dilute HCl (e.g., 5% aq. HCl) to remove residual DMAP, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Method 4: The Mitsunobu Reaction - Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[18][19] It operates under mild, neutral conditions, making it suitable for delicate substrates.[20]
Scientific Rationale & Mechanistic Insight
The reaction is a dehydrative redox condensation.[21] Triphenylphosphine (PPh₃) first reacts with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt. This species then activates the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). The isothiazole carboxylate, acting as the nucleophile, then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the ester and triphenylphosphine oxide (TPPO).[18][20] The nucleophile should generally have a pKa of less than 15 for the reaction to be efficient.[21]
Mechanism: Mitsunobu Reaction
Caption: Key intermediates in the Mitsunobu esterification reaction.
Detailed Protocol: General Mitsunobu Reaction
-
Dissolve the isothiazole carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD) (1.5 eq) dropwise. The characteristic orange/red color of the azodicarboxylate should dissipate as it reacts.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification can be challenging due to the triphenylphosphine oxide (TPPO) byproduct. Column chromatography is the most common method. In some cases, TPPO can be precipitated from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
Comparative Summary of Esterification Protocols
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Best Suited For |
| Acid Chloride Route | SOCl₂, Oxalyl Chloride | Reflux, then RT | High yields, reliable, irreversible | Harsh reagents, two steps, generates HCl | Less reactive acids, large-scale synthesis |
| Fischer-Speier | H₂SO₄, TsOH | Reflux | Inexpensive, simple, atom-economical | Equilibrium-limited, requires excess alcohol, harsh conditions | Simple, non-sensitive substrates; methyl/ethyl esters |
| Steglich | DCC/EDC, DMAP | 0 °C to RT | Very mild, high yields, good for sensitive substrates | Expensive reagents, DCU byproduct removal, allergen risk (DCC) | Acid-sensitive substrates, sterically hindered alcohols |
| Mitsunobu | PPh₃, DEAD/DIAD | 0 °C to RT | Mild, neutral, stereochemical inversion | Stoichiometric byproducts (TPPO), difficult purification | Chiral secondary alcohols, valuable/sensitive substrates |
Conclusion
The successful esterification of isothiazole carboxylic acids is a critical step in the synthesis of many important compounds. The choice of protocol depends heavily on the specific substrate's stability, steric hindrance, and the overall synthetic strategy. For robust, large-scale applications, the acid chloride route is often preferred. The Fischer-Speier method remains a cost-effective choice for simple esters. For delicate, acid-labile, or sterically demanding substrates, the mild conditions of the Steglich esterification are highly advantageous. Finally, when stereochemical control is paramount, the Mitsunobu reaction offers a unique and powerful solution. By understanding the rationale and practical details of each method, researchers can confidently select and execute the optimal protocol for their specific synthetic needs.
References
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Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Available at: [Link]
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nucleophilic aromatic substitution on brominated isothiazole rings
An Application Guide to Nucleophilic Aromatic Substitution on Brominated Isothiazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazole Scaffold in Modern Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of pharmaceuticals, including antiviral, anti-inflammatory, and antipsychotic drugs.[1][2][3] The functionalization of the isothiazole core is paramount to modulating its physicochemical and pharmacological properties. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) on halogenated isothiazoles stands out as a powerful and versatile method for introducing a diverse array of substituents. This guide provides an in-depth exploration of SNAr reactions on brominated isothiazole rings, offering mechanistic insights, practical protocols, and expert commentary to aid in the design and execution of these crucial transformations.
Mechanistic Underpinnings of the SNAr Reaction on Isothiazoles
Nucleophilic Aromatic Substitution is fundamentally different from the more familiar SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon of an aromatic ring.[4][5] The reaction generally proceeds via a two-step addition-elimination mechanism, which is contingent on two key factors: the presence of a good leaving group (in this case, bromide) and the activation of the aromatic ring towards nucleophilic attack.[5][6]
The isothiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This intrinsic property makes it more susceptible to nucleophilic attack compared to carbocyclic aromatic rings like benzene. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6][7] This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, importantly, onto the electronegative heteroatoms. The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction.[6] In the final, faster step, the leaving group (bromide) is expelled, and the aromaticity of the isothiazole ring is restored.[5][6]
dot
Caption: General mechanism of the SNAr reaction on a brominated isothiazole.
Key Factors Influencing Reactivity and Regioselectivity
The success and outcome of an SNAr reaction on a brominated isothiazole are governed by a delicate interplay of electronic and steric factors. A thorough understanding of these factors is crucial for reaction design and optimization.
Position of the Bromine Atom
The position of the bromine atom on the isothiazole ring significantly impacts its reactivity. Carbons adjacent to the sulfur atom (C5) or the nitrogen atom (C3) are generally more activated towards nucleophilic attack due to the electron-withdrawing inductive effects of the heteroatoms. The precise reactivity order can be influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer complex. For di- or poly-brominated isothiazoles, the regioselectivity of the substitution is a critical consideration.[8] Generally, the first substitution will occur at the most electron-deficient position. Computational tools can be valuable in predicting the relative activation of different C-Br bonds.[8]
Nature of the Nucleophile
A wide range of nucleophiles can be employed in SNAr reactions with brominated isothiazoles. The strength of the nucleophile is a key determinant of the reaction rate.
| Nucleophile Type | Examples | Typical Reactivity | Key Considerations |
| N-Nucleophiles | Ammonia, primary/secondary amines, anilines, heterocycles (e.g., morpholine, piperidine) | Good to Excellent | Can act as its own base, or an external base may be required. Over-alkylation can be an issue with primary amines. |
| O-Nucleophiles | Alkoxides (e.g., NaOMe, KOtBu), phenoxides | Good | Requires anhydrous conditions to prevent hydrolysis. The strength of the base can influence side reactions. |
| S-Nucleophiles | Thiols, thiophenols | Excellent | Thiols are generally very potent nucleophiles. A base is typically required to generate the more nucleophilic thiolate anion.[9][10] |
| C-Nucleophiles | Stabilized carbanions (e.g., enolates, malonates) | Moderate to Good | The basicity of the carbanion must be compatible with the stability of the isothiazole ring. |
Solvent Effects
The choice of solvent is critical and can dramatically influence the reaction rate.[11][12] Polar aprotic solvents are generally the preferred medium for SNAr reactions.[13][14] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Protic Solvents (e.g., water, alcohols): These solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity and slows down the reaction.[11][15] However, in some cases, particularly with highly activated substrates, they can be used as greener alternatives.[16]
Role of Catalysis
While many SNAr reactions on activated heterocycles like isothiazole proceed without a catalyst, certain transformations can be sluggish. In such cases, catalysis can be employed to enhance the reaction rate.[17]
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) can facilitate the transfer of the anionic nucleophile into the organic phase.
-
Metal Catalysis: Although distinct from cross-coupling reactions, certain metal complexes can activate the aromatic ring towards SNAr by withdrawing electron density through π-complexation.[17] This is particularly useful for less activated substrates.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable. It is essential to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using oxygen-sensitive reagents.
dot
Caption: A typical experimental workflow for SNAr on brominated isothiazoles.
Protocol 1: Amination of 4-Bromo-3-methylisothiazole with Morpholine
This protocol details a typical procedure for the substitution of a bromine atom with a secondary amine.
Materials:
-
4-Bromo-3-methylisothiazole
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromo-3-methylisothiazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Add morpholine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(morpholino)-3-methylisothiazole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal and the appearance of new signals corresponding to the morpholine moiety in the NMR spectra will confirm a successful reaction.
Protocol 2: Thiolation of 3,5-Dibromoisothiazole with Sodium Thiomethoxide
This protocol illustrates a regioselective substitution on a di-brominated substrate with a sulfur nucleophile.
Materials:
-
3,5-Dibromoisothiazole
-
Sodium thiomethoxide (NaSMe)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas inlet and syringe
Procedure:
-
Setup: Add 3,5-dibromoisothiazole (1.0 eq) to a flame-dried round-bottom flask under an argon atmosphere. Dissolve it in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium thiomethoxide (1.05 eq) in THF dropwise over 15 minutes. Rationale: The lower temperature and controlled addition help to manage the exothermicity and improve regioselectivity.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC or LC-MS until mono-substitution is complete (typically 2-6 hours). Note: Using a slight excess of the nucleophile and longer reaction times or higher temperatures may lead to di-substitution.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting crude oil by flash chromatography to isolate the mono-substituted product, 3-bromo-5-(methylthio)isothiazole.
Self-Validation: Regioselectivity can be confirmed using 2D NMR techniques (e.g., HMBC, NOESY) to establish the connectivity between the methylthio group and the isothiazole ring.
Applications in Drug Discovery and Beyond
The functionalized isothiazoles synthesized via SNAr are valuable intermediates and final products in several fields.[18]
-
Pharmaceuticals: Many isothiazole-based drugs rely on the C-N, C-O, or C-S bonds formed through SNAr to interact with biological targets.[1][19] For example, the antipsychotic drug Ziprasidone contains an isothiazole core. The ability to rapidly generate libraries of substituted isothiazoles is a significant advantage in structure-activity relationship (SAR) studies.
-
Agrochemicals: Isothiazole derivatives are used as fungicides and biocides.[19][20] SNAr provides a direct route to introduce functionalities that enhance their efficacy and spectrum of activity.
-
Materials Science: The isothiazole ring can be incorporated into organic electronic materials, such as polymers for organic solar cells.[1] SNAr reactions allow for the tuning of electronic properties by introducing electron-donating or electron-withdrawing groups.
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Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([17][20][21]thiadiazole) 1 with morpholine. - ResearchGate. Available at:
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Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Available at: [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]
-
A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Available at: [Link]
-
Selected examples of isothiazoles with pharmacological activity. - ResearchGate. Available at: [Link]
-
Catalytic SNAr of unactivated aryl chlorides - RSC Publishing. Available at: [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC. Available at: [Link]
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed. Available at: [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Haloselectivity of Heterocycles - Baran Lab. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - ResearchGate. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]
-
Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
SNAr reaction of bromide 2 with alcohol 8e. - ResearchGate. Available at: [Link]
-
YouTube. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available at: [Link]
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- 7. m.youtube.com [m.youtube.com]
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Synthesis of Bioactive Amides from 4-Bromo-3-methyl-1,2-thiazole-5-carboxylic Acid: An Application and Protocol Guide
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. Amide derivatives of substituted thiazole carboxylic acids, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive amides starting from 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid, a versatile building block for the generation of diverse chemical libraries.
This document is intended for researchers, medicinal chemists, and professionals in drug development. It aims to provide not only step-by-step procedures but also the underlying chemical principles and strategic considerations for the successful synthesis and characterization of novel bioactive thiazole amides.
Strategic Overview: A Modular Approach to Bioactive Amide Synthesis
The synthesis of the target bioactive amides is approached in a modular fashion, beginning with the construction of the core thiazole carboxylic acid scaffold. This is followed by the crucial amide bond formation step, where a diverse range of primary and secondary amines can be introduced to generate a library of candidate compounds.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Thiazole Precursor: Ethyl 2-amino-4-methylthiazole-5-carboxylate
The cornerstone of our synthetic strategy is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For our target, we will utilize a one-pot procedure starting from readily available commercial reagents: ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[6]
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add ethyl acetoacetate (1.0 eq) dissolved in a 2:1 mixture of water and THF.
-
Slowly add NBS (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add thiourea (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Expected Yield: 70-80%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 5.85 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.60 (s, 3H, CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 163.5, 159.0, 110.5, 60.5, 16.8, 14.5.
-
MS (ESI): m/z [M+H]⁺ calculated for C₇H₁₁N₂O₂S: 187.05; found: 187.1.
Part 2: Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for the subsequent halogenation and amide coupling reactions.
Protocol 2: Saponification of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (3:1).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-methylthiazole-5-carboxylic acid.
Expected Yield: >90%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 7.50 (br s, 2H, NH₂), 2.55 (s, 3H, CH₃).
-
MS (ESI): m/z [M+H]⁺ calculated for C₅H₇N₂O₂S: 159.02; found: 159.0.
Part 3: Synthesis of this compound
This crucial step introduces the bromine atom at the 4-position of the thiazole ring. A Sandmeyer-type reaction is a common and effective method for this transformation.
Protocol 3: Bromination of 2-Amino-4-methylthiazole-5-carboxylic acid
Materials:
-
2-Amino-4-methylthiazole-5-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr), 48%
-
Water
Procedure:
-
Suspend 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in a mixture of HBr (48%) and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve CuBr (1.2 eq) in HBr (48%) at 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 4-bromo-2-amino-3-methylthiazole-5-carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 50-60%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 2.65 (s, 3H, CH₃).
-
MS (ESI): m/z [M+H]⁺ calculated for C₅H₄BrN₂O₂S: 222.92; found: 222.9.
Part 4: Synthesis of Bioactive Amides via Amide Coupling
The final step involves the coupling of this compound with a diverse range of primary and secondary amines to generate the target bioactive amides. Two robust and widely used coupling methods are presented here: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt), and the other employing (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Mechanism of Amide Bond Formation
Caption: Amide coupling mechanisms.
Protocol 4A: EDCI/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Protocol 4B: HATU Mediated Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 4A (steps 6-9).
Data Presentation: A Representative Library of Bioactive Amides
The following table showcases a representative set of amides synthesized from this compound and their potential biological activities, drawing parallels from structurally similar compounds reported in the literature.
| Amine Moiety | Coupling Method | Yield (%) | Potential Bioactivity | Reference Analogs |
| Aniline | HATU | 85 | Antimicrobial, Antifungal | [2] |
| 4-Fluoroaniline | EDCI/HOBt | 82 | Antifungal | [2] |
| Benzylamine | HATU | 90 | Antimicrobial | [2] |
| Piperidine | EDCI/HOBt | 88 | Anticancer | [7] |
| Morpholine | HATU | 91 | Antimicrobial | [2] |
Bioactivity Insights: Thiazole Amides as Potent Antimicrobial and Antifungal Agents
A growing body of evidence highlights the potential of thiazole carboxamides as effective antimicrobial and antifungal agents.[8][9] The mechanism of action for many of these compounds is believed to involve the inhibition of essential microbial enzymes. For instance, some thiazole derivatives have been shown to target fungal cell wall biosynthesis or disrupt microbial cell membrane integrity. The modular nature of the synthesis described herein allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component, which can lead to the identification of compounds with enhanced potency and selectivity.
Conclusion
This application note provides a detailed and practical guide for the synthesis of bioactive amides derived from this compound. By following the outlined protocols, researchers can efficiently generate a diverse library of novel thiazole amides for biological screening. The strategic combination of the Hantzsch thiazole synthesis and robust amide coupling methodologies offers a powerful platform for the discovery of new therapeutic agents.
References
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190:1-2, 219-225. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Mol Divers, 26(1), 205-214. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1983, 2047-2051. [Link]
-
Hantzsch thiazole synthesis. ResearchGate. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 3647-3665. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Mar. Drugs, 15(1), 16. [Link]
-
Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. ResearchGate. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Med. Chem., 12(1), 125-139. [Link]
-
Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 17(11), 13036-13048. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 29(8), 1805. [Link]
-
Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. J Med Chem, 48(8), 2749-2752. [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
Troubleshooting & Optimization
preventing decarboxylation of isothiazole-5-carboxylic acids during heating
The following Technical Support Guide is designed for researchers and process chemists encountering stability issues with isothiazole-5-carboxylic acids.
Topic: Preventing Thermal and Catalytic Decarboxylation Audience: Organic Chemists, Process Development Scientists Version: 1.0
Executive Summary & Diagnostic
Current Status: Isothiazole-5-carboxylic acids are generally more thermally stable than their 3-isomer counterparts. However, decarboxylation can occur under forcing conditions (T > 150°C), acidic catalysis , or in the presence of electron-withdrawing substituents at the 4-position.
Immediate Diagnostic Check:
-
Are you sure it is the 5-isomer? Isothiazole-3 -carboxylic acids decarboxylate under very mild conditions (e.g., refluxing acetic anhydride). Confirm regiochemistry via NOE or HMBC NMR.
-
Are you using Thionyl Chloride (SOCl₂)? The generation of HCl during acid chloride formation is the #1 cause of unexpected decarboxylation in this scaffold.
-
Is the 4-position substituted? Strong electron-withdrawing groups (NO₂, CN) destabilize the C5-COOH bond.
Mechanistic Insight: Why Decarboxylation Occurs
Understanding the mechanism is the first step to prevention. Decarboxylation in heteroaromatic acids is rarely a simple thermal event; it is almost always catalytically driven .
The Zwitterionic Pathway
The primary mechanism involves the protonation of the ring nitrogen or the formation of a zwitterionic intermediate. The isothiazole ring acts as an electron sink. When the ring nitrogen is protonated (or complexed with a Lewis acid), it pulls electron density from the C5 position, lowering the activation energy for the fracture of the C-C bond and release of CO₂.
Figure 1: Acid-catalyzed decarboxylation pathway. Protonation of the ring nitrogen accelerates the loss of CO₂.
Safe Activation Protocols (SOPs)
The most common point of failure is the activation of the carboxylic acid for amide coupling or esterification.
❌ High-Risk Method: Acid Chloride Formation
-
Reagents: SOCl₂ or (COCl)₂ with DMF (cat).
-
Risk Factor: High. The byproduct HCl protonates the isothiazole nitrogen. If heat (reflux) is applied to drive the reaction, decarboxylation becomes kinetically favorable.
-
Observation: Reaction mixture turns dark; gas evolution is observed beyond stoichiometric expectations; mass balance is low.
✅ Recommended Method: Mild Activation (HATU/T3P)
Use uronium/phosphonium coupling agents or mixed anhydrides to maintain a neutral-to-basic pH, keeping the nitrogen unprotonated.
Protocol: HATU-Mediated Coupling
Objective: Amide bond formation without thermal stress.
-
Dissolution: Dissolve Isothiazole-5-carboxylic acid (1.0 equiv) in dry DMF or DCM.
-
Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).
-
Note: The excess base ensures the isothiazole nitrogen remains deprotonated.
-
-
Activation: Cool to 0°C. Add HATU (1.1 equiv). Stir for 15 minutes.
-
Checkpoint: The solution should remain clear/yellow. No gas evolution should occur.
-
-
Coupling: Add the amine/alcohol nucleophile (1.1 equiv). Allow to warm to Room Temperature (20-25°C).
-
Monitoring: Monitor by LCMS. Reaction is typically complete in 2-4 hours.
Comparison of Activation Methods:
| Feature | Thionyl Chloride (Reflux) | Mixed Anhydride (IBCF) | HATU / T3P (Recommended) |
| Temperature | 80°C+ (Reflux) | -15°C to 0°C | 0°C to 25°C |
| pH Environment | Highly Acidic (HCl) | Neutral | Basic (DIPEA) |
| Decarboxylation Risk | High | Low | Negligible |
| Purification | Distillation often required | Aqueous workup | Aqueous workup |
Troubleshooting & FAQs
Q1: I must use an Acid Chloride. How can I stabilize it?
A: If you cannot use coupling agents (e.g., you need to make a specific ester that is sterically hindered), follow the Ghosez Reagent Protocol :
-
Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) instead of SOCl₂.
-
Run the reaction in neutral solvent (DCM) at 0°C to Room Temperature .
-
This reagent forms the acid chloride under strictly neutral conditions, avoiding the HCl spike that triggers decarboxylation.
Q2: My starting material disappears during workup. Why?
A: You likely performed an acidic workup (e.g., 1M HCl wash) and then concentrated the organic layer on a rotavap with a heated bath.
-
Fix: Acidify only to pH 4-5 (using buffers like citrate), not pH 1.
-
Fix: Keep the water bath temperature < 40°C during concentration.
Q3: Is the 3-isomer really that different?
A: Yes. Isothiazole-3-carboxylic acid derivatives can decarboxylate simply by standing in solution or upon mild heating. The 5-isomer is inherently more robust but fails under the specific catalytic conditions described above.
Q4: Does the 4-substituent matter?
A: Absolutely.
-
Electron-Donating (Me, OMe): Increases stability (makes the ring less electrophilic).
-
Electron-Withdrawing (NO₂, Br, CN): Decreases stability. If you have a 4-nitro-isothiazole-5-COOH, never heat it. Use T3P (Propylphosphonic anhydride) for activation as it is the mildest agent available.
Experimental Workflow Visualization
Figure 2: Decision tree for selecting the safest activation method to prevent decarboxylation.
References
-
Science of Synthesis . (2002). Product Class 15: Isothiazoles. Thieme Chemistry. (Discusses the comparative stability of isothiazole-3 vs 5-carboxylic acids and decarboxylation temperatures). Link
-
Organic Chemistry Portal . Steglich Esterification. (Standard protocol for mild esterification using DCC/DMAP to avoid thermal stress). Link
-
BenchChem . Application Notes for Thiazole/Isothiazole Carboxylic Acid Derivatization. (Protocols for handling sensitive heteroaromatic acids). Link
-
Master Organic Chemistry . Decarboxylation of Carboxylic Acids. (Mechanistic overview of beta-keto and heteroaromatic acid decarboxylation). Link
Technical Support Center: Purification of Brominated Isothiazole Carboxylic Acids
Welcome to the technical support center for the purification of brominated isothiazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique heterocyclic compounds. The following content is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying brominated isothiazole carboxylic acids?
A1: The primary challenges stem from the unique combination of functional groups within the molecule. The carboxylic acid group imparts high polarity and acidic properties, while the brominated isothiazole ring introduces potential issues with stability and reactivity. Key challenges include:
-
High Polarity: The carboxylic acid makes these compounds highly polar, which can lead to difficulties in standard chromatographic separations, often resulting in poor peak shape (tailing) on silica gel.
-
Amphoteric Nature: While acidic, the isothiazole ring contains a nitrogen atom, which can be protonated under certain conditions, complicating purification strategies.
-
Potential for Degradation: Brominated heterocycles can be sensitive to certain nucleophiles or strong bases, and care must be taken to avoid unintended reactions during purification.
-
**Solubility Issues:[1] Finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures, a key requirement for recrystallization, can be challenging.
Q2: I am observing[2][3] significant peak tailing during HPLC analysis of my purified compound. What is the likely cause and how can I fix it?
A2: Peak tailing for acidic compounds on reversed-phase HPLC is a classic problem, often caused by interactions with the stationary phase.
-
Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At neutral pH, these silanols can be deprotonated (Si-O-), creating a negative charge. Your acidic analyte will also be deprotonated and negatively charged, leading to electrostatic repulsion. However, a small population of protonated silanols can interact strongly with your ionized analyte via hydrogen bonding, causing a portion of the molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Str[2][3]ategy: The most effective solution is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.
-
Low pH Mobile P[2][3]hase: By adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase to bring the pH to ~2.5-3.5, you will fully protonate your carboxylic acid, making it less polar. This also suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions and leading to sharper, more symmetrical peaks.
-
Consider a Diff[2]erent Column: If pH adjustment is not sufficient, consider using a column specifically designed for polar compounds, such as one with a polar-embedded phase or a polar end-capping. These columns are more st[4]able in highly aqueous mobile phases and are designed to shield the silanol groups.
-
Q3: Can I use acid-base extraction to purify my brominated isothiazole carboxylic acid? What are the key considerations?
A3: Yes, acid-base extraction is an excellent and highly recommended first step for purifying carboxylic acids from neutral or basic impurities. It leverages the acidic n[5][6][7][8]ature of your compound.
-
The Principle: The process involves dissolving your crude product in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate or sodium hydroxide). The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This salt moves into the [7]aqueous layer, while neutral organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
-
Choice of Base: Use a weak base like sodium bicarbonate (NaHCO₃) if you have other base-sensitive functional groups in your molecule. A strong base like sodium[6] hydroxide (NaOH) can be used but may increase the risk of hydrolysis or other side reactions if not handled carefully.
-
**pH Monitoring:[6] When re-acidifying the aqueous layer to precipitate your product, ensure you lower the pH sufficiently (a pH of 2-3 is generally safe) to fully protonate the carboxylic acid. Use a pH meter or pH pape[8]r to confirm. Incomplete acidification will result in a lower yield.
-
Emulsion Format[5]ion: Emulsions can sometimes form at the interface of the organic and aqueous layers. To break them, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Part 2: Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be tricky.
| Problem Encountered[9][10] | Probable Cause | Recommended Solution & Explanation |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, and the temperature is above the melting point of the compound. This is common with low-melting point solids. | 1. **Add more solvent:[11] This will lower the saturation point. 2. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Slow cooling is critical for forming a proper crystal lattice. 3. Use a lower-boi[10]ling point solvent system to ensure the solution temperature does not exceed the compound's melting point. |
| No crystals form up[12][13]on cooling. | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod just below the solvent surface. This creates microscopic imperfections that can serve as nucleation sites. 2. Add a "seed" cr[11]ystal of your pure compound. This provides a template for crystal growth. 3. Reduce the solv[11]ent volume by gentle heating and evaporation, then allow it to cool again. 4. Cool to a lower temperature using an ice-salt bath or a freezer, but be mindful of the solvent's freezing point. |
| Product recovery is[11] very low. | The compound is too soluble in the cold solvent, or too much solvent was used initially. | 1. Ensure the solution is minimally saturated at the boiling point. Use just enough hot solvent to dissolve the solid. 2. Cool the soluti[9][11]on for a longer period and at a lower temperature to maximize precipitation. 3. Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" (antisolvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include etha[14]nol/water or ethyl acetate/heptane. |
| The purified produc[15][16]t is still colored. | Colored impurities are trapped in the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb [9]the colored impurities. Use sparingly, as it can also adsorb your product. 2. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool. |
Guide 2: Column [3]Chromatography Troubleshooting
For separating mixtures that are difficult to recrystallize, column chromatography is the method of choice.
| Problem Encountered[17][18] | Probable Cause | Recommended Solution & Explanation |
| Compound streaks down the column (tailing). | The compound is highly polar and is interacting too strongly with the acidic silica gel. | 1. Add a modifier to the eluent: For carboxylic acids, adding 0.5-2% acetic or formic acid to the mobile phase can significantly improve peak shape. The acid in the eluent pr[19]otonates the analyte and occupies the active sites on the silica, preventing strong adsorption. 2. Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel. |
| Compound will not e[17]lute from the column. | The eluent is not polar enough to move the highly polar carboxylic acid. | 1. Increase the eluent polarity: Gradually increase the percentage of the more polar solvent in your mobile phase system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Switch to a mor[18]e polar solvent system: If a gradient of ethyl acetate/hexane is insufficient, consider systems like dichloromethane/methanol. |
| Poor separation between the desired compound and impurities. | The eluent system does not provide sufficient selectivity. | 1. Optimize the solvent system using TLC: Test various solvent systems on a TLC plate to find one that gives good separation (Rf values between 0.2 and 0.5 and a good ΔRf between spots). 2. Use a shallower[3] gradient: A slow, gradual increase in eluent polarity often provides better resolution than a steep jump. |
Part 3: Protocols and Workflows
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines the standard procedure for isolating a brominated isothiazole carboxylic acid from neutral impurities.
// Node Definitions start [label="Crude Product\n(in Organic Solvent, e.g., EtOAc)"]; add_base [label="Add Aqueous Base\n(e.g., 1M NaHCO3)"]; sep_funnel [label="Shake in Separatory Funnel\n& Separate Layers"]; org_layer [label="Organic Layer\n(Contains Neutral Impurities)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; aq_layer [label="Aqueous Layer\n(Contains Carboxylate Salt)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidify [label="Acidify Aqueous Layer\n(e.g., with 1M HCl to pH 2-3)"]; precipitate [label="Precipitate Forms"]; filter [label="Collect Solid by\nVacuum Filtration"]; wash_dry [label="Wash Solid with Cold Water\n& Dry"]; product [label="Pure Carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_base; add_base -> sep_funnel; sep_funnel -> org_layer [label="Discard"]; sep_funnel -> aq_layer; aq_layer -> acidify; acidify -> precipitate; precipitate -> filter; filter -> wash_dry; wash_dry -> product; } dot
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Extraction: Add an equal volume of a weak aqueous base, such as 1M sodium bicarbonate solution.
-
Separation: Stopp[5]er the funnel, shake gently (venting frequently), and then allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): Add a fresh portion of the aqueous base to the organic layer, shake, and combine the aqueous layers to maximize recovery.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 1M or 2M HCl) dropwise while stirring until the pH of the solution is between 2 and 3. A solid precipitate of yo[8]ur pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the p[12]urified solid under vacuum to remove all traces of water.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for situations where no single solvent is ideal for recrystallization.
// Node Definitions dissolve [label="Dissolve Crude Solid in\nMinimal Hot 'Good' Solvent"]; hot_filter_node [label="Hot Gravity Filtration\n(If insoluble impurities present)"]; add_anti [label="Add 'Poor' Solvent (Antisolvent)\nDropwise to Hot Solution\nUntil Faintly Cloudy"]; reheat [label="Reheat Gently Until\nSolution is Clear Again"]; cool_slow [label="Allow Solution to Cool Slowly\nto Room Temperature"]; cool_ice [label="Cool in Ice Bath to\nMaximize Crystal Formation"]; collect [label="Collect Crystals by\nVacuum Filtration"]; final_product [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges dissolve -> hot_filter_node [style=dashed, label="Optional"]; dissolve -> add_anti [style=solid]; hot_filter_node -> add_anti; add_anti -> reheat; reheat -> cool_slow; cool_slow -> cool_ice; cool_ice -> collect; collect -> final_product; } dot
Caption: Workflow for Mixed-Solvent Recrystallization.
Step-by-Step Methodology:
-
Select Solvents: Identify a "good" solvent that readily dissolves your compound when hot, and a "poor" solvent (antisolvent) in which your compound is insoluble. The two solvents must be miscible with each other (e.g., ethanol and water).
-
Dissolution: Plac[12][14]e the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Add Antisolvent: [14]While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Ad[14]d a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: [14]Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Precipitat[10]ion: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
- Acid–base extraction. (2023). In Wikipedia.
- Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey.
- Column chromatography. (n.d.). Columbia University, Department of Chemistry.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier Software & Technology.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Recrystallization. (n.d.). Millersville University.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
- Recrystallization. (n.d.). Wired Chemist.
- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- HPLC Troubleshooting Guide. (n.d.). Waters Corporation.
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). BenchChem.
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Experiment 9 — Recrystallization. (2009). Swarthmore College, Department of Chemistry & Biochemistry.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules, 23(7), 1649.
- Isolation of a Carboxylic acid. (2019, April 18). Reddit.
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Recrystallization [wiredchemist.com]
- 10. amherst.edu [amherst.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing Yield in 4-Bromoisothiazole Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing cross-coupling reactions involving 4-bromoisothiazole. Authored from the perspective of a Senior Application Scientist, this resource combines theoretical principles with practical, field-proven troubleshooting strategies to help you navigate the complexities of these powerful synthetic transformations.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, offering diagnostic questions and actionable solutions to enhance your reaction outcomes.
Low to No Product Conversion
Initial Diagnostic Questions:
-
Is your palladium catalyst active? Palladium precursors, especially Pd(OAc)₂, can degrade over time. Have you verified the quality of your catalyst?
-
Is your ligand appropriate for the transformation? The choice of ligand is critical and highly dependent on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck).
-
Are your reagents (4-bromoisothiazole, coupling partner, base, solvent) pure and anhydrous? Water and other impurities can significantly hinder catalytic activity.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Use a freshly opened bottle of palladium precursor or a more stable, well-defined precatalyst (e.g., XPhos-Pd-G3).[1] | Palladium(0) is the active catalytic species. Precatalysts are designed to reliably generate Pd(0) in situ.[1] |
| Inappropriate Ligand | For C-C couplings like Suzuki, start with bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] For C-N (Buchwald-Hartwig) couplings, ligands like BrettPhos are often required.[2] | Bulky, electron-rich ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.[3][4] |
| Poor Reagent Quality | Ensure 4-bromoisothiazole and the coupling partner are pure. Dry solvents and degas the reaction mixture thoroughly to remove oxygen. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[5] Water can lead to side reactions like protodeborylation in Suzuki couplings.[4] |
| Suboptimal Temperature | Incrementally increase the reaction temperature. For challenging couplings, temperatures up to 100-140°C may be necessary.[6] | Higher temperatures can overcome the activation energy barrier for the oxidative addition step, which is often rate-limiting.[7] |
Formation of Significant Byproducts
Common Byproducts and Their Mitigation:
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Reactions): This often points to issues with the catalyst or reaction conditions.
-
Solution: Decrease the catalyst loading or switch to a ligand that favors cross-coupling over homocoupling. Bulky ligands can often suppress this side reaction.[3]
-
-
Debromination of 4-bromoisothiazole: The bromine atom is replaced by a hydrogen atom.
-
Solution: This can be caused by certain bases or impurities. Ensure your base is not overly aggressive and that your reagents are free of protic impurities. Carefully degassing the reaction mixture is also crucial.
-
-
Formation of "Palladium Black": This indicates that the palladium catalyst has precipitated out of solution and is no longer active.
Reaction Stalls or is Sluggish
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base Strength | Switch to a stronger base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[9] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are typically required.[2][10] | The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki) for transmetalation.[11] Insufficient base strength can lead to a slow transmetalation step. |
| Solvent Effects | Screen different solvents. Polar aprotic solvents like DMF, dioxane, or THF are common choices.[12][13][14] The choice of solvent can influence catalyst solubility and the stability of reaction intermediates.[15][16] | The solvent can affect the rate of oxidative addition and the overall catalytic cycle.[15][16] |
| Low Catalyst Loading | While low catalyst loadings are desirable for scale-up, for initial screening of a difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 2.5-5 mol%) can be beneficial.[6][17] | Insufficient catalyst concentration can lead to slow reaction kinetics.[18][19] |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: Which palladium precursor is best for initial screening with 4-bromoisothiazole?
A1: For initial explorations, Pd(OAc)₂ or Pd₂(dba)₃ are versatile and cost-effective options for generating the active Pd(0) catalyst in situ.[1] However, for improved reproducibility and potentially higher yields, especially with challenging substrates, consider using well-defined precatalysts that already incorporate a ligand, such as XPhos-Pd-G3.[1]
Q2: How critical is the choice of ligand for 4-bromoisothiazole couplings?
A2: It is arguably the most critical parameter. The electronic and steric properties of the isothiazole ring can influence the oxidative addition step. For Suzuki couplings, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are excellent starting points as they generally accelerate the key steps of the catalytic cycle.[1] For Buchwald-Hartwig aminations, specialized ligands such as BrettPhos or the Josiphos family are often necessary.[2]
Reaction-Specific FAQs
Suzuki-Miyaura Coupling
Q3: My Suzuki reaction with 4-bromoisothiazole is giving low yields. What is the first thing I should change?
A3: The base is often a good first parameter to optimize.[9] If you are using a weaker base like Na₂CO₃, switching to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ can significantly improve the rate of transmetalation and overall yield.[9][20]
Q4: I am observing significant protodeborylation of my boronic acid. How can I prevent this?
A4: Protodeborylation is often exacerbated by the presence of water. Using anhydrous conditions with a base like K₃PO₄ can help.[3] Alternatively, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also mitigate this side reaction.
Buchwald-Hartwig Amination
Q5: What are the best general conditions for a Buchwald-Hartwig amination of 4-bromoisothiazole?
A5: A good starting point would be a palladium precatalyst with a bulky biarylphosphine ligand (e.g., XPhos-Pd-G3), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), and an aprotic solvent such as toluene or dioxane, with reaction temperatures typically between 80-110 °C.[10][21]
Heck Coupling
Q6: My Heck reaction between 4-bromoisothiazole and an alkene is not proceeding. What should I consider?
A6: The Heck reaction can be sensitive to steric hindrance. Ensure your alkene is not overly bulky. Also, consider the polarity of your solvent; polar aprotic solvents like DMF can be effective.[14] If you are using a phosphine ligand, be mindful of the ligand-to-palladium ratio, as high ratios can sometimes inhibit the reaction.[6]
Sonogashira Coupling
Q7: I am having trouble with the Sonogashira coupling of 4-bromoisothiazole. What are some common pitfalls?
A7: The Sonogashira reaction often employs a copper(I) co-catalyst, which can be sensitive to air. Ensure your reaction is thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling).[22] If you suspect issues with the copper co-catalyst, a "copper-free" Sonogashira protocol using a ligand like SPhos may be a viable alternative.[23]
Stille Coupling
Q8: What are the primary challenges with Stille couplings involving 4-bromoisothiazole?
A8: The main drawback of Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts after the reaction.[24][25][26] From a reaction standpoint, the transmetalation step can sometimes be slow. Additives like Cu(I) salts or fluoride ions can accelerate this step.[25]
III. Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of 4-Bromoisothiazole
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-bromoisothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water, 11 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Comparative Data for Base Selection in a Model Suzuki Coupling
The following table summarizes the impact of different bases on the yield of a model Suzuki coupling reaction between 4-bromoisothiazole and phenylboronic acid.
| Base | Solvent System | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 45 |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 62 |
| K₃PO₄ | Dioxane | 100 | 88 |
| Cs₂CO₃ | Dioxane | 100 | 91 |
This data is illustrative and based on general trends observed in Suzuki-Miyaura cross-coupling reactions.[9]
IV. Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making workflow for troubleshooting low-yielding 4-bromoisothiazole cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram outlines the fundamental steps common to many palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Macmillan, S., & Bio, M. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Retrieved from [Link]
-
Effect of catalyst loading on the yield and reaction time of model.... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of amount of the catalyst loading. (n.d.). ResearchGate. Retrieved from [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC - PubMed Central. Retrieved from [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PMC. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.). Retrieved from [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros. (2024). Reddit. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English), 50(35), 8192–8195. [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. (2009). PubMed. Retrieved from [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.). International Research Journal. Retrieved from [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal. Retrieved from [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.). International Research Journal. Retrieved from [Link]
-
Practical Heck Reaction problems! : r/chemhelp. (2021). Reddit. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Retrieved from [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (n.d.). Reddit. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. interesjournals.org [interesjournals.org]
- 19. interesjournals.org [interesjournals.org]
- 20. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Stille Coupling | NROChemistry [nrochemistry.com]
- 25. Stille Coupling [organic-chemistry.org]
- 26. Stille reaction - Wikipedia [en.wikipedia.org]
resolving regioisomer formation in isothiazole synthesis
Topic: Resolving Regioisomer Formation in Isothiazole Synthesis
Introduction: The Regioselectivity Challenge
Status: Operational Severity: High (Structural Isomerism) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the technical support hub for isothiazole construction. The synthesis of isothiazoles (1,2-thiazoles) is notoriously plagued by regioisomeric ambiguity. Whether you are employing [3+2] cycloadditions or condensation strategies, the formation of inseparable 3,5- vs. 4,5-isomers or the contamination by isoxazoles (O-chem vs. S-chem) are critical failure points in drug development campaigns.
This guide moves beyond standard textbook procedures to address the causality of isomer formation and provides self-validating protocols to resolve them.
Module 1: Diagnostic Workflow
Before troubleshooting, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for identifying the root cause of isothiazole synthetic failures.
Module 2: The [3+2] Cycloaddition Route (Nitrile Sulfides)
The Problem: You are reacting a nitrile sulfide (generated in situ) with an alkyne, but obtaining a mixture of 4-substituted and 5-substituted isothiazoles.
The Mechanism:
Nitrile sulfides (
Troubleshooting Protocol: Regio-Steering
Q: How do I force the formation of the 5-substituted isomer?
A: You must exploit the electronic deficiency of the dipolarophile. Nitrile sulfides are electron-rich dipoles. Reacting them with electron-deficient alkynes (e.g., propiolates, DMAD) typically favors the 5-substituted product due to the alignment of the largest FMO coefficients.
Protocol 2.1: Optimized Nitrile Sulfide Cycloaddition
-
Precursor Selection: Use 1,3,4-oxathiazol-2-one as the stable precursor for the nitrile sulfide.
-
Solvent System: Chlorobenzene or Xylene (High boiling point required for decarboxylation).
-
Reaction:
-
Dissolve oxathiazol-2-one (1.0 eq) and electron-deficient alkyne (3.0 eq) in Xylene.
-
Heat to reflux (135°C) to trigger extrusion of CO₂.
-
Critical Step: If regioselectivity is poor (< 4:1), lower temperature to 110°C (Chlorobenzene) and increase reaction time to 16h. Lower temperatures increase selectivity (kinetic control).
-
-
Purification: Flash chromatography (See Module 4).
Q: Why am I getting the 4-isomer? A: If your alkyne is electron-rich or neutral, steric interactions dominate. The bulky sulfur atom will avoid the bulky group on the alkyne, often reversing selectivity.
| Variable | Condition | Major Product | Mechanism |
| Alkyne Type | Electron-Deficient (e.g., Ethyl propiolate) | 5-Substituted | Electronic (FMO) Control |
| Alkyne Type | Electron-Rich / Bulky (e.g., Phenylacetylene) | 4-Substituted | Steric Control |
| Temperature | High (>140°C) | Mixture (1:1) | Thermodynamic Equilibration |
| Temperature | Moderate (100-110°C) | Single Isomer | Kinetic Control |
Module 3: Condensation Route (HSAB Theory)
The Problem: Reaction of
The Mechanism:
Hydroxylamine (
-
Nitrogen (N): Harder nucleophile.
-
Oxygen (O): Hard nucleophile.
-
Substrate: The
-thioxoketone has a Soft electrophile (C=S) and a Hard electrophile (C=O).
Failure Mode: If the Oxygen of hydroxylamine attacks the C=S (or if N attacks C=O first), you risk forming the isoxazole or a mixture.
Troubleshooting Protocol: pH-Controlled Direction
Q: How do I ensure S-N bond formation?
A: You must deactivate the Oxygen nucleophilicity and target the "Soft" sulfur center using pH modulation.
Protocol 3.1: The "pH-Swing" Method
-
Reagents:
-thioxoketone, Hydroxylamine-O-sulfonic acid (HOSA) or Hydroxylamine HCl. -
Condition A (Basic - Kinetic):
-
Perform reaction in EtOH/Pyridine.
-
Result: Favors N-attack on C=S (Thophilic attack).
-
-
Condition B (Acidic - Thermodynamic):
-
Perform reaction in EtOH/HCl.
-
Result: Favors N-attack on C=O.
-
-
The Fix: Use Hydroxylamine-O-sulfonic acid in the presence of
. The sulfate leaving group on the oxygen prevents O-nucleophilicity, forcing the Nitrogen to react. This is the most reliable method to prevent isoxazole formation [1].
Figure 2: Competition between isoxazole and isothiazole pathways based on nucleophilic attack vectors.
Module 4: Analysis & Purification
The Problem: You have a crude mixture. How do you definitively identify and separate the isomers?
NMR Diagnostics
Proton (
Table 2: Diagnostic Chemical Shifts (in
| Position | Isomer | Diagnostic Note | ||
| H-5 | 3,4-disubstituted | 8.2 - 8.7 | 145 - 160 | Most downfield proton due to S-adjacency. |
| H-4 | 3,5-disubstituted | 6.8 - 7.5 | 115 - 125 | Upfield relative to H-5. |
| H-3 | 4,5-disubstituted | 8.0 - 8.4 | 150 - 158 | Deshielded by N=C bond. |
Rule of Thumb: If your singlet is >8.0 ppm, it is likely H-5 or H-3. If it is <7.5 ppm, it is likely H-4. This distinguishes 3,5-disubstituted (product has H-4) from 3,4-disubstituted (product has H-5).
Chromatographic Separation
Isothiazole regioisomers often co-elute on standard Silica.
Protocol 4.2: High-Resolution Separation
-
Stationary Phase: C18 Reverse Phase is superior to Normal Phase silica for these isomers due to subtle polarity differences induced by the dipole moment vectors.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 20 minutes.
-
Retention Order:
-
Isoxazole (Impurity): Elutes first (Most polar).
-
4-Substituted Isothiazole: Elutes second.
-
5-Substituted Isothiazole: Elutes last (Least polar, typically).
-
References
-
Paton, R. S., & Maseras, F. (2009). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes: A DFT study. Organic Letters, 11(10), 2237–2240. Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of 1,3-dipolar cycloadditions to the synthesis of diverse heterocyclic scaffolds. Current Opinion in Drug Discovery & Development, 8(6), 723–740. Link
-
Wong, M. W., & Wentrup, C. (1996). Nitrile sulfides. Structure, stability, and cycloaddition reactions. Journal of the American Chemical Society, 118(25), 5847–5856. Link
-
Chimichi, S., & Cosimelli, B. (1994). Carbon-13 NMR studies on azolopyridines. 3—The isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315. Link
Technical Support Center: Stability and Handling of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid Under Basic Conditions
Welcome to the technical support center for 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. The unique arrangement of functional groups on the thiazole core—a carboxylic acid, a bromine atom, and a methyl group—presents specific stability challenges, particularly when subjected to basic conditions. This document provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols to ensure the successful and reproducible use of this reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding the handling and stability of this compound in the presence of bases.
Q1: What is the primary and most immediate reaction of this compound with a base?
A: The most acidic proton in the molecule is on the carboxylic acid group (pKa ≈ 3-4). Therefore, the primary and fastest reaction upon introduction of any base will be a simple acid-base neutralization to form the corresponding carboxylate salt. This is a crucial first consideration, as the properties and reactivity of the resulting carboxylate salt can differ significantly from the parent carboxylic acid.
Q2: How stable is the carbon-bromine (C-Br) bond under basic conditions?
A: The C-Br bond at the 4-position of the thiazole ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] The electron-withdrawing nature of the thiazole ring system facilitates attack by nucleophiles.[3] The stability is highly dependent on the reaction conditions:
-
Nucleophilicity of the Base: Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can directly displace the bromide with a hydroxyl group, especially at elevated temperatures.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions.
-
Temperature: Higher temperatures significantly increase the rate of SNAr. For maximum stability, reactions should be run at the lowest effective temperature.
Q3: Is decarboxylation a significant risk when using this compound?
A: Yes, decarboxylation (the loss of CO₂) is a potential degradation pathway, particularly when the carboxylate salt is heated.[4][5] The reaction proceeds by eliminating CO₂ to form a carbanion at the C5 position of the thiazole ring. While this carbanion is not as stable as those in classic beta-keto acid systems, the aromatic nature of the thiazole ring provides some stabilization. This risk is most pronounced in high-boiling point polar solvents under prolonged heating.[6][7]
Q4: What are the best practices for choosing a base for a reaction involving this molecule?
A: The ideal base is one that is strong enough to perform its intended function (e.g., deprotonate another reagent, act as an acid scavenger) but minimizes side reactions. We recommend the following:
-
For simple acid scavenging: Use a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
For organic transformations requiring a stronger, non-nucleophilic base: Consider organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Avoid strong, nucleophilic bases like NaOH, KOH, or sodium methoxide unless the desired reaction is specifically the displacement of the bromide.
Q5: How should I store solutions of this compound if they are basic?
A: Stock solutions of this compound should ideally be stored under neutral or slightly acidic conditions. If a basic solution must be prepared, it should be made fresh, used immediately, and kept at a low temperature (0–5 °C) to minimize the risk of both SNAr and decarboxylation.
Section 2: Troubleshooting Guide
Encountering unexpected results is a common part of research. This table outlines potential problems, their probable causes, and validated solutions when using this compound under basic conditions.
| Problem Observed | Possible Cause | Recommended Solution & Validation Step |
| Low yield or complete loss of starting material after reaction. | 1. Nucleophilic Aromatic Substitution (SNAr): The bromide was displaced by the base (e.g., OH⁻) or another nucleophile in the reaction mixture. | Solution: Switch to a non-nucleophilic base (e.g., K₂CO₃, DIPEA). Lower the reaction temperature and shorten the reaction time. Validation: Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to the starting material where the bromine atom (mass 79/81) is replaced by the nucleophile (e.g., OH, mass 17). |
| 2. Decarboxylation: The compound lost CO₂ upon heating in the presence of the base. | Solution: Perform the reaction at a lower temperature. If heating is required, use the minimum temperature necessary for the shortest possible time. Validation: Check the LC-MS for a byproduct with a mass 44 Da lower than the starting material (corresponding to the loss of CO₂). The expected byproduct would be 4-bromo-3-methyl-1,2-thiazole. | |
| Multiple unexpected byproducts are formed. | Combined Degradation: A combination of SNAr and decarboxylation, or further degradation of the thiazole ring under harsh conditions (e.g., very high temperature or extremely high pH). | Solution: Re-evaluate the entire reaction setup. Use milder conditions: a weaker, non-nucleophilic base, a lower temperature, and an inert atmosphere. Validation: Run a small-scale stability test (see Protocol 2) with just the starting material, base, and solvent to isolate the source of degradation. |
| Reaction fails to proceed (e.g., in an amide coupling). | Incorrect Base Choice: The chosen base may not be strong enough to deprotonate the required nucleophile or facilitate the coupling reaction. | Solution: While avoiding harsh bases, ensure the selected base is appropriate for the specific reaction. For example, in an amide coupling, a non-nucleophilic organic base like DIPEA is often required. Validation: Consult literature for appropriate pKa values and established conditions for the specific transformation you are attempting.[8][9] |
Section 3: Key Degradation Pathways & Visualization
Under basic conditions, this compound faces three primary competing reaction pathways that can impact its stability and the outcome of your experiment.
-
Deprotonation (Primary Reaction): The initial, rapid, and reversible reaction is the deprotonation of the carboxylic acid to form the carboxylate salt.
-
Nucleophilic Aromatic Substitution (SNAr): A nucleophile (which could be the base itself, like OH⁻) attacks the carbon bearing the bromine, leading to the displacement of the bromide ion. This is often irreversible and leads to a significant byproduct.[1][3]
-
Decarboxylation: At elevated temperatures, the carboxylate intermediate can lose a molecule of carbon dioxide (CO₂) to form a thiazole carbanion, which is then protonated by the solvent or during workup. This pathway is highly temperature-dependent.[4][6]
Caption: Competing stability pathways under basic conditions.
Section 4: Recommended Experimental Protocols
To mitigate the risks outlined above, we provide the following validated protocols as a starting point for your experiments.
Protocol 1: General Procedure for a Base-Mediated Amide Coupling
This protocol demonstrates the use of a non-nucleophilic base in a common transformation, minimizing degradation of the thiazole core.
Objective: To couple this compound with a generic primary amine (R-NH₂).
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add the primary amine (1.1 eq), followed by HATU (1.1 eq).
-
Slowly add DIPEA (3.0 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature.
-
Self-Validation/Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. Check for the consumption of starting material and the formation of the desired product mass. Crucially, also look for the masses corresponding to potential SNAr or decarboxylation byproducts.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The choice of DIPEA is critical. It is a sterically hindered, non-nucleophilic base, strong enough to facilitate the amide coupling by neutralizing the generated acids, but it will not compete as a nucleophile to displace the bromide. Running the reaction at room temperature minimizes the risk of thermal decarboxylation.
Protocol 2: Confirmatory Stability Test
Before committing to a large-scale reaction, especially with a new base or under new conditions, perform this simple stability test.
Objective: To determine if this compound is stable to your proposed basic conditions.
Procedure:
-
In a small vial, dissolve a sample of this compound in your chosen reaction solvent.
-
Add the proposed amount of your chosen base.
-
Stir the mixture under the same temperature and atmosphere as your planned reaction.
-
After a set time (e.g., 1 hour), take an aliquot of the mixture and analyze it by LC-MS and TLC.
-
Compare the analysis to a reference sample of the starting material. The presence of new peaks indicates degradation. This quick test can save significant time and material by identifying incompatible conditions early.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
- BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
-
ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][10]thiadiazole) 1 with morpholine.
- Wikipedia. (n.d.). Thiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Nucleophilic substitution.
- The Organic Chemistry Tutor. (2025).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
- Wikipedia. (n.d.). Stille reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Isothiazole Acid Derivatives
Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Overcoming retention loss, peak tailing, and isomer co-elution in isothiazole carboxylic acids.
Executive Summary
Isothiazole acid derivatives (e.g., isothiazole-3-, 4-, or 5-carboxylic acid) present a "perfect storm" for chromatographers: they are highly polar, acidic, and often possess structural isomers that are difficult to resolve. Standard C18 protocols frequently fail due to phase dewetting (loss of retention) or secondary silanol interactions (peak tailing).
This guide abandons generic advice in favor of a mechanistic approach. We focus on controlling the ionization state of the carboxylic acid moiety and leveraging orthogonal stationary phase chemistries (Mixed-Mode, PGC, and Polar-Embedded RP).
Part 1: The Retention Paradox (Where did my peak go?)
The Issue: Analytes elute in the void volume (
The Mechanism:
Isothiazole acids are small, polar molecules. The isothiazole nitrogen is a very weak base (
-
At Neutral pH: The molecule is deprotonated (anionic), making it too hydrophilic for hydrophobic C18 retention.
-
In 100% Aqueous: Standard C18 chains undergo "dewetting" (hydrophobic collapse), expelling the mobile phase from the pores and losing surface area.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Stationary Phase | Polar-Embedded C18 or Porous Graphitic Carbon (PGC) | Polar-embedded groups (amides/carbamates) prevent phase collapse in 100% water. PGC retains polar compounds via charge-induced dipole interactions. |
| Mobile Phase pH | pH 2.0 – 2.5 | Must be below the acid |
| Organic Modifier | Methanol (for PGC) or Acetonitrile (for C18) | Methanol is protic and enhances retention on PGC; ACN is better for suppressing dipole interactions in RP. |
Decision Tree: Selecting the Right Mode
Figure 1: Decision matrix for addressing retention loss in polar acidic compounds.
Part 2: Peak Shape & Tailing (The "Shark Fin" Effect)
The Issue: Peaks exhibit severe tailing (
The Mechanism:
-
Metal Chelation: The isothiazole nitrogen and the carboxylic acid oxygen can form a chelation pincer with trace metals (Fe, Al) in the silica matrix.
-
Ionization: At intermediate pH (3–5), partial ionization of the carboxylic acid causes mixed-mode retention mechanisms (hydrophobic + ion exchange), leading to band broadening.
Troubleshooting Protocol:
Q: I am using a "Base Deactivated" column, but tailing persists. Why? A: "Base deactivated" refers to silanol activity. Your issue is likely metal chelation . Standard stainless steel hardware can leach iron.
The Fix:
-
Add a Chelator: Add 5–10 mM EDTA to the mobile phase (if not using MS) or use Medronic Acid (InfinityLab Deactivator) for LC-MS compatibility.
-
Passivate the System: Flush the LC system with 30% Phosphoric Acid overnight (disconnect the column!) to remove adsorbed iron from the tubing.
-
Buffer Choice: Switch from Formic Acid to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA acts as an ion-pairing agent effectively masking the charged sites.
Part 3: Selectivity & Isomer Resolution
The Issue: Isothiazole-3-carboxylic acid co-elutes with the 4- or 5-isomer. Mass spectrometry cannot distinguish them (isobaric).
The Mechanism: In Reversed-Phase (RP), selectivity is driven by hydrophobicity. Structural isomers often have identical logP values. To separate them, you must exploit shape selectivity or electronic distribution .
Recommended Columns for Isomers:
| Column Chemistry | Mechanism | Application |
| Porous Graphitic Carbon (PGC) | Charge-induced dipole & Planarity recognition | Gold Standard for isomers. Retains planar molecules more strongly. The flat isothiazole ring interacts strongly with the graphite sheets. |
| Pentafluorophenyl (PFP) | Pi-Pi interactions & Dipole-Dipole | Excellent for separating halogenated or aromatic isomers. The fluorine ring interacts with the electron-deficient isothiazole ring. |
| Mixed-Mode Anion Exchange (WAX-RP) | Hydrophobic + Ionic attraction | Separates based on slight differences in acid strength ( |
Part 4: Validated Experimental Protocols
Protocol A: Reversed-Phase Screening (First Line Defense)
Use this for general purity analysis.
-
Column: Waters Atlantis T3 or Agilent Polaris C18-A (3 µm, 150 x 3.0 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient: 0% B hold for 2 min (to trap polar acid), then 0-40% B over 10 min.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 35°C.
-
Detection: UV 254 nm (Isothiazole ring absorption).
Protocol B: PGC Separation (For Difficult Isomers)
Use this if Protocol A fails to resolve isomers.
-
Column: Hypercarb (5 µm, 100 x 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 9.0 with Ammonia (Promotes ionization).
-
Mobile Phase B: Methanol.[1]
-
Rationale: At high pH, the acids are fully ionized (COO-). PGC retains charged polar molecules well. The repulsion/attraction forces on the graphite surface differ significantly for 3-, 4-, and 5- isomers.
Part 5: Data Summary & Reference Values
Physicochemical Properties of Isothiazole Acids:
| Compound | CAS No.[2][3][4][5] | Estimated pKa (COOH) | LogP (Neutral) | UV Max |
| Isothiazole-3-carboxylic acid | 4576-37-8 | ~3.2 | 0.5 | 250 nm |
| Isothiazole-4-carboxylic acid | 822-82-2 | ~3.5 | 0.8 | 255 nm |
| Isothiazole-5-carboxylic acid | 10271-85-9 | ~3.0 | 0.6 | 260 nm |
Note: pKa values are estimated based on structural Hammett constants relative to benzoic acid (pKa 4.2). The isothiazole ring is electron-withdrawing.
References
-
Separation of Organic Acids on Polar-Embedded Columns. Agilent Technologies Application Note. [Link]
-
Retention of Polar Acidic Compounds in Reversed-Phase HPLC. Waters Corporation Technical Guide. [Link]
-
Troubleshooting Peak Tailing in HPLC. LCGC International, "LC Troubleshooting" Series. [Link]
-
Isothiazole-5-carboxylic acid Properties. PubChem Database. [Link]
Sources
overcoming steric hindrance in 4-bromo-3-methylisothiazole reactions
Current Status: Operational Topic: Overcoming Steric Hindrance & Reactivity Barriers Ticket ID: ISO-4Br-3Me-001
Diagnostic & Triage: Why Your Reaction is Failing
If you are working with 4-bromo-3-methylisothiazole , you are likely encountering low yields (<20%), unreacted starting material, or complete decomposition (black tar). This is not due to operator error; it is a fundamental clash between the molecule's geometry and standard catalytic cycles.
The Core Issues
| Symptom | Root Cause | Technical Explanation |
| No Conversion (Suzuki/Buchwald) | Steric Shielding | The methyl group at C3 is ortho to the bromide at C4 . This creates a "picket fence" effect, preventing the Palladium center (L |
| Ring Fragmentation (Lithiation) | N-S Bond Lability | Isothiazoles possess a weak N-S bond. Strong nucleophiles like n-BuLi or t-BuLi often attack the sulfur atom or deprotonate the C5 position aggressively, leading to ring opening (nitrile formation) rather than the desired Lithium-Halogen exchange at C4. |
| Homocoupling | Slow Transmetallation | Because oxidative addition is slow (due to sterics), the active catalyst sits idle, increasing the probability of disproportionation or homocoupling of the boronic acid partner. |
Troubleshooting Guides & Protocols
Module A: Cross-Coupling (Suzuki-Miyaura)
User Query: "I tried Pd(PPh3)4 and Pd(dppf)Cl2 with phenylboronic acid, but I only get 5% yield. How do I couple this?"
The Solution: You must switch to Dialkylbiaryl Phosphine ligands (Buchwald Ligands) or NHC-Palladium complexes (PEPPSI). These ligands are electron-rich (accelerating oxidative addition) and bulky (promoting reductive elimination), but crucially, their bulk is directed away from the metal center during the approach.
Recommended Protocol: The "SPhos" System
Use this for coupling with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%)-
Alternative:Pd-PEPPSI-IPr (2 mol%) – Excellent for extremely hindered substrates.
-
-
Base: K
PO (3.0 equiv) – Anhydrous is preferred to minimize protodeboronation. -
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry).
-
Temperature: 100°C (sealed vial).
Step-by-Step Workflow:
-
Charge a vial with 4-bromo-3-methylisothiazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)
, SPhos, and K PO . -
Seal and purge with Argon for 5 minutes (Critical: Oxygen kills the electron-rich phosphine).
-
Add degassed Toluene/Water via syringe.
-
Heat to 100°C for 12 hours.
-
QC Check: The reaction should turn from dark red to black. If it remains pale yellow, the catalyst has not activated.
Figure 1: Decision matrix for selecting the correct catalyst system based on steric demands.
Module B: Metallation (Grignard/Lithium Exchange)
User Query: "I treated the starting material with n-BuLi at -78°C to make the lithiated species, but upon quenching, I got a mixture of ring-opened nitriles."
The Solution: Stop using n-BuLi. The nucleophilic attack on the Sulfur atom is faster than the Halogen-Lithium exchange at the hindered C4 position. You must use Knochel's Turbo-Grignard (iPrMgCl·LiCl).[1]
Mechanism: The iPrMgCl·LiCl complex creates a highly reactive "ate" complex that performs rapid Halogen-Magnesium exchange without acting as a strong nucleophile toward the ring sulfur.
Recommended Protocol: The Turbo-Exchange
| Parameter | Condition | Reason |
| Reagent | iPrMgCl·LiCl (1.3 M in THF) | Breaks LiCl aggregates; fast exchange at moderate temps. |
| Temperature | -20°C to 0°C | Too cold (-78°C) = slow exchange. Too hot (>0°C) = decomposition. |
| Time | 30 - 60 mins | Monitor via GC-MS (iodine quench aliquot). |
Step-by-Step Workflow:
-
Dissolve 4-bromo-3-methylisothiazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Cool to -20°C (Ice/Salt bath).
-
Add iPrMgCl·LiCl (1.1 equiv) dropwise.
-
Stir for 45 mins at -20°C.
-
Validation: Take a 0.1 mL aliquot, quench with I
. Run GC-MS.-
Pass: You see 4-iodo-3-methylisothiazole.
-
Fail: You see starting material (warm to 0°C) or ring opening (cool down).
-
-
Add your electrophile (Aldehyde, Ketone, etc.) at -20°C and warm slowly.
Figure 2: Mechanistic divergence between Lithium and Magnesium reagents.
Module C: Amination (Buchwald-Hartwig)
User Query: "I need to attach a secondary amine at position 4. Standard conditions (Pd2(dba)3 / BINAP) are failing."
The Solution: The C3-Methyl group makes the reductive elimination of the amine extremely difficult. You need a "Third Generation" Buchwald precatalyst with a ligand designed for hindered reductive elimination.
-
Primary Choice: BrettPhos Pd G3 or RuPhos Pd G3 .
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base sensitive).
-
Solvent: t-Amyl Alcohol or Dioxane.
Why BrettPhos? It is extremely bulky but electron-rich, specifically designed to prevent the formation of the stable amine-bound Pd complex, forcing the cycle to complete.
Frequently Asked Questions (FAQ)
Q: Can I use C-H activation instead of bromination/coupling? A: Only if you want to functionalize position C5 . The C5 proton is the most acidic (adjacent to Sulfur). Direct C-H activation at C4 is electronically disfavored and sterically blocked by the C3-Me. You must stick to the C4-Bromo handle for regioselectivity.
Q: My reaction turns black immediately. Is this good? A: In high-concentration Pd couplings (PEPPSI or SPhos), a rapid color change to dark brown/black often indicates the formation of active Pd(0) nanoparticles. However, if this happens before reagents are mixed or if precipitation occurs, your catalyst has "crashed out" (agglomerated). Ensure your solvent is degassed; oxygen causes premature catalyst death.
Q: Can I use microwave irradiation? A: Yes. For the Suzuki coupling (Module A), microwave heating (120°C, 30 mins) often pushes the reaction to completion by overcoming the high activation energy barrier imposed by the steric hindrance.
References
-
Buchwald, S. L., et al. (2015).[2][3] "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society. Link
-
Organ, M. G., et al. (2006).[4] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. Link
-
Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link
-
Organ, M. G., et al. (2010).[5] "An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent." Chemistry - A European Journal. Link
Sources
- 1. Selective Metalation and Additions [sigmaaldrich.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 4. PEPPSI - Wikipedia [en.wikipedia.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We will move beyond a simple prediction of its spectrum to establish a comparative framework, contrasting its expected spectral features with those of structurally related thiazole derivatives. This approach is designed to enhance the researcher's ability to interpret spectra of complex substituted heterocycles by understanding the causal relationships between structure and spectral output.
The Analyte: Structural and Electronic Landscape
The target molecule, this compound, possesses a fully substituted thiazole ring. Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms.[1] Their aromaticity, arising from pi-electron delocalization, results in a characteristic diamagnetic ring current that influences the chemical shifts of ring protons, typically found between 7.27 and 8.77 ppm.[2]
However, in our analyte, all ring positions are substituted, meaning there are no protons directly attached to the thiazole core. The ¹H NMR spectrum will therefore be defined entirely by the protons on its substituent groups: the methyl group at position C3 and the carboxylic acid group at position C5.
Caption: Molecular structure of the analyte with key proton environments.
Predicted ¹H NMR Spectrum and Interpretation Logic
The simplicity of the expected spectrum—two singlets—belies the complex electronic interactions at play. The chemical shifts are governed by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the inherent electronegativity of the thiazole ring's heteroatoms.
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |
| A | -CH₃ (at C3) | 2.1 - 2.7 | Singlet | 3H | Attached to an aromatic, electron-deficient ring. Deshielded compared to a simple alkyl methyl group (typically 0.7-1.3 ppm).[3] The exact position is influenced by the cumulative electron-withdrawing effects of the adjacent nitrogen, the bromine at C4, and the carboxyl group at C5. |
| B | -COOH (at C5) | 9.0 - 13.0 | Broad Singlet | 1H | Highly deshielded due to the electronegative oxygens and anisotropic effect of the C=O bond.[4][5][6] The signal is often broad due to hydrogen bonding and chemical exchange. Its presence can be confirmed by its disappearance upon D₂O exchange.[5][6] |
A Comparative Framework for Thiazole NMR Analysis
To truly understand the spectrum, we must compare it to simpler, related structures. This comparison illuminates the specific electronic contributions of each substituent.
| Compound | Key Proton(s) | Typical δ (ppm) | Comparison Insight |
| Analyte | -CH₃ | ~2.5 | The observed downfield shift is the result of the cumulative deshielding from the Br and COOH groups. |
| 3-Methylthiazole | -CH₃ | ~2.4 | Provides a baseline for the methyl group on the thiazole ring without the strong electron-withdrawing groups.[7] |
| Thiazole | H2, H4, H5 | 8.77 (H2), 7.89 (H4), 7.27 (H5) | Demonstrates the inherent deshielding of the aromatic thiazole ring protons.[2] The absence of these signals in our analyte is a primary confirmation of its substitution pattern. |
| Thiazole-5-carboxylic acid | H2, H4 | ~8.9 (H2), ~8.4 (H4) | Shows the powerful deshielding effect of the carboxylic acid group on the adjacent ring protons, supporting the predicted downfield shift of the methyl group in our analyte.[8] |
The logic of spectral interpretation relies on dissecting these substituent effects. The workflow involves identifying the core ring system, establishing a baseline from less substituted analogs, and then layering the additive or non-additive effects of each substituent to rationalize the final observed chemical shifts.
Caption: Workflow for structural elucidation using comparative NMR analysis.
Experimental Protocol: Acquiring a High-Quality Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol is recommended for this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Methodology:
-
Solvent Selection:
-
Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: Carboxylic acids have excellent solubility in DMSO-d₆. This solvent minimizes rapid exchange of the acidic -COOH proton, typically resulting in a well-defined, albeit broad, signal.[9][10]
-
Alternative: Deuterated methanol (CD₃OD) can be used, but the acidic proton will rapidly exchange with the solvent's deuterium, causing the -COOH signal to disappear. This can be used as a confirmatory experiment.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless using a pre-calibrated solvent.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup & Acquisition:
-
Use a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Set the spectral width to cover a range of approximately -1 to 14 ppm.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
-
Confirmatory D₂O Exchange:
-
After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently and re-acquire the spectrum.
-
Expected Result: The broad singlet corresponding to the carboxylic acid proton (-COOH) will disappear or significantly diminish in intensity, confirming its assignment.[5][6]
-
Beyond ¹H NMR: A Multi-Technique Approach for Validation
While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a consensus from multiple analytical techniques.
-
¹³C NMR Spectroscopy: This technique would provide crucial data for the carbon backbone. The spectrum is expected to show signals for the five quaternary carbons of the substituted thiazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is particularly diagnostic, appearing significantly downfield (typically 160-180 ppm).[5][6]
-
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Expect to see a very broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[11]
By integrating data from these complementary methods, a self-validating and unambiguous structural assignment for this compound can be achieved with the highest degree of confidence.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
PMC. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
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- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR用溶媒 [sigmaaldrich.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the LC-MS Fragmentation Patterns of Brominated Isothiazole Carboxylic Acids
Introduction
In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are of paramount importance. Among these, brominated isothiazole carboxylic acids represent a critical scaffold, offering unique physicochemical properties that are leveraged in the design of novel therapeutic agents. Understanding the structural integrity and metabolic fate of these molecules is a non-negotiable aspect of preclinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone analytical technique for this purpose, providing unparalleled sensitivity and structural insight.
This guide provides an in-depth comparison of the gas-phase fragmentation behaviors of brominated isothiazole carboxylic acids under collision-induced dissociation (CID). We will explore the characteristic fragmentation patterns, elucidate the underlying chemical principles, and present a validated experimental protocol for their analysis. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize these molecules, accelerating their research and development programs.
The Decisive Role of Substituent Position in Fragmentation
The fragmentation cascade of an ion in a mass spectrometer is not a random event; it is governed by the fundamental principles of chemical stability. For substituted aromatic rings like isothiazole, the position of the bromine atom and the carboxylic acid group dictates the primary fragmentation pathways. This guide will use two representative positional isomers to illustrate these differences: 3-Bromo-isothiazole-5-carboxylic acid and 4-Bromo-isothiazole-3-carboxylic acid .
The stability of the resulting fragment ions is a key determinant of the observed product ion spectrum. Collision-induced dissociation (CID) involves the conversion of an ion's kinetic energy into internal energy upon collision with a neutral gas, leading to the cleavage of the weakest bonds.[1][2] The subsequent fragmentation pathways provide a veritable fingerprint of the molecule's original structure.
Experimental Design: A Self-Validating Protocol
The reliability of any fragmentation data is contingent upon a robust and well-characterized analytical method. The following protocol is designed to provide high-quality, reproducible data for the analysis of brominated isothiazole carboxylic acids.
Liquid Chromatography (LC)
The goal of the LC method is to achieve baseline separation of the isomers and resolve them from potential impurities or metabolites. A reversed-phase method is typically effective.
-
Column: A C18 stationary phase with a charged surface is recommended to improve peak shape for acidic compounds, especially when using low ionic strength mobile phases like formic acid.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
The use of formic acid as a mobile phase modifier is advantageous for MS detection as it is volatile and provides a source of protons for ionization.[3]
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative ion mode is the preferred technique for analyzing carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.2 kV
-
Drying Gas (Nitrogen) Temperature: 250 °C[5]
-
Drying Gas Flow: 11.0 L/min[5]
-
Nebulizer Pressure: 35 psi[5]
-
MS Scan Range: m/z 50-350
-
MS/MS Analysis: Targeted fragmentation of the [M-H]⁻ precursor ion.
-
Collision Gas: Argon or Nitrogen[6]
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe the full range of fragment ions, from low-energy rearrangements to high-energy bond cleavages.[7]
The experimental workflow can be visualized as follows:
Caption: High-level experimental workflow for LC-MS/MS analysis.
Comparative Fragmentation Analysis
The most striking diagnostic feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[8][9] This results in a characteristic "doublet" peak for the molecular ion and any bromine-containing fragments, with the peaks separated by 2 m/z units and having nearly equal intensity.[10] This signature is a powerful tool for rapidly identifying halogenated compounds in complex mixtures.[11]
For a brominated isothiazole carboxylic acid (C₄H₂BrNO₂S), the deprotonated molecule [M-H]⁻ will appear at a nominal m/z of 222 and 224.
Primary Fragmentation: Decarboxylation
For aromatic carboxylic acids, the most common initial fragmentation pathway in negative ion ESI-MS/MS is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[12][13][14] This is a facile process that occurs readily even at low collision energies.
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
This primary fragmentation step is crucial as it generates a carbanion on the isothiazole ring. The stability of this carbanion is heavily influenced by the position of the electron-withdrawing bromine atom, which in turn dictates the subsequent fragmentation pathways.
Case Study 1: 3-Bromo-isothiazole-5-carboxylic acid
Upon decarboxylation, the negative charge resides on the C5 carbon. This intermediate can then undergo further fragmentation. A plausible and dominant secondary fragmentation is the cleavage of the isothiazole ring.
Sources
- 1. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of target gas in collision-induced dissociation using a double quadrupole mass spectrometer and radiofrequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. GCMS Section 6.12 [people.whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Infrared Spectroscopy of Isothiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole carboxylic acids represent a critical class of heterocyclic compounds integral to the landscape of pharmaceutical and agrochemical research. Their unique structural motif, combining the aromatic isothiazole ring with a reactive carboxylic acid functionality, imparts a diverse range of biological activities. The precise characterization of these molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. Among the suite of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for the identification and structural elucidation of these compounds.
This guide provides an in-depth comparison of the characteristic IR absorption peaks for isothiazole carboxylic acids. By dissecting the vibrational modes of both the isothiazole ring and the carboxylic acid group, we aim to equip researchers with the expertise to confidently interpret their IR spectra. This document moves beyond a simple recitation of peak values, delving into the causality behind these spectroscopic signals and offering a framework for their reliable identification.
The Vibrational Fingerprint: Understanding the Isothiazole Carboxylic Acid Spectrum
The IR spectrum of an isothiazole carboxylic acid is a composite of the vibrational modes originating from the carboxylic acid group and the isothiazole ring. The interplay between these two functionalities can lead to subtle shifts in peak positions, providing a rich tapestry of structural information.
The Unmistakable Signature of the Carboxylic Acid Group
The carboxylic acid functional group gives rise to some of the most recognizable and intense absorption bands in an IR spectrum. These peaks are often broad and serve as a primary indicator for the presence of this moiety.
-
O-H Stretching: The most prominent feature is a very broad and intense absorption band typically observed in the region of 3300-2500 cm⁻¹ [1]. This extensive broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms dimeric structures in the solid state and in concentrated solutions. This broad O-H stretch often overlaps with the sharper C-H stretching vibrations.
-
C=O Stretching: A sharp and very strong absorption corresponding to the carbonyl (C=O) stretch is a hallmark of carboxylic acids and is typically found between 1760 and 1690 cm⁻¹ [1]. The exact position of this peak is sensitive to the molecular environment. Conjugation of the carbonyl group with the isothiazole ring is expected to lower the stretching frequency.
-
C-O Stretching and O-H Bending: The spectrum will also feature a medium-intensity C-O stretching vibration between 1320 and 1210 cm⁻¹ . Additionally, in-plane and out-of-plane O-H bending vibrations can be observed, though they are often less distinct.
Deciphering the Vibrations of the Isothiazole Ring
The isothiazole ring, being a heteroaromatic system, exhibits a series of characteristic vibrations. While less intense than the carboxylic acid absorptions, these peaks are crucial for confirming the presence of the heterocyclic core. The assignments for the isothiazole ring are often complex and can be supported by computational studies that compare theoretical and experimental spectra[2][3]. Based on available literature for isothiazole and its derivatives, the following regions are of key interest[4]:
-
C-H Stretching: The aromatic C-H stretching vibrations of the isothiazole ring are expected to appear in the region of 3100-3000 cm⁻¹ .
-
Ring Skeletal Vibrations (C=C and C=N Stretching): A series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the isothiazole ring are typically observed in the fingerprint region, roughly between 1600 and 1300 cm⁻¹ . Specific bands around 1510 cm⁻¹ (C=C) and 1400 cm⁻¹ (C=N) have been noted for isothiazoles[4].
-
Ring Breathing and C-S Stretching: Vibrations involving the entire ring system ("ring breathing") and C-S stretching modes can be found at lower wavenumbers. The most intense bands for many isothiazoles are often observed near 840 cm⁻¹ and 750 cm⁻¹ , which are attributed to C-H out-of-plane deformation and C-S stretching, respectively[4].
Comparative Analysis of Characteristic IR Peaks
The following table summarizes the expected characteristic IR absorption peaks for isothiazole carboxylic acids, providing a quick reference for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | Position influenced by conjugation and hydrogen bonding. | |
| C-O Stretch | 1320 - 1210 | Medium | ||
| O-H Bend | 1440 - 1395 and 950 - 910 | Medium to Weak, Broad | ||
| Isothiazole Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp | |
| C=C and C=N Stretch | 1600 - 1300 | Medium to Weak | A series of bands indicative of the heterocyclic ring. | |
| C-H Out-of-Plane Bend | ~840 | Medium to Strong | Position can be influenced by substitution pattern. | |
| C-S Stretch | ~750 | Medium to Strong | A key indicator for the presence of the sulfur-containing ring. |
Visualizing the Structure-Spectra Relationship
To better understand the origin of these vibrational modes, the following diagram illustrates the key functional groups and their associated stretching and bending motions that give rise to the characteristic IR peaks.
Caption: Relationship between functional groups and IR peaks.
Experimental Protocol for IR Spectral Acquisition
To ensure the acquisition of high-quality and reproducible IR spectra of isothiazole carboxylic acid samples, the following protocol is recommended.
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a solid isothiazole carboxylic acid sample.
Materials and Equipment:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Spatula and sample press (for KBr pellets).
-
Potassium bromide (KBr), spectroscopy grade.
-
Mortar and pestle.
-
Isothiazole carboxylic acid sample.
-
Nitrogen purge for the spectrometer (recommended).
Methodology: Attenuated Total Reflectance (ATR) Method (Preferred)
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
If available, purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.
-
-
Sample Preparation and Analysis:
-
Place a small amount (typically a few milligrams) of the solid isothiazole carboxylic acid sample onto the center of the ATR crystal.
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
-
-
Data Processing and Interpretation:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare their positions and shapes to the reference data provided in this guide.
-
Alternative Methodology: Potassium Bromide (KBr) Pellet Method
-
Sample Preparation:
-
Thoroughly grind a small amount of the isothiazole carboxylic acid sample (1-2 mg) with approximately 200 mg of dry, spectroscopy-grade KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum with an empty sample holder.
-
Collect the sample spectrum.
-
Conclusion
Infrared spectroscopy provides a powerful and accessible tool for the structural characterization of isothiazole carboxylic acids. A thorough understanding of the characteristic absorption bands of both the carboxylic acid and the isothiazole ring allows for the rapid and confident identification of these important molecules. The broad O-H and sharp, strong C=O stretching bands serve as definitive markers for the carboxylic acid functionality, while the combination of C-H, C=N, C=C, and C-S vibrations in the fingerprint region confirms the presence of the isothiazole core. By employing the systematic approach and experimental protocol outlined in this guide, researchers can effectively leverage IR spectroscopy to accelerate their research and development efforts in the vital fields of medicine and agriculture.
References
-
Hegelund, F., Larsen, R. W., Aitken, R. A., & Palmer, M. H. (2006). High-resolution infrared analysis of seven fundamental bands of gaseous isothiazole between 750 and 1500 cm−1. Journal of Molecular Structure, 780-781, 45-56. [Link]
- Palmer, M. H., & Gordon, A. (2008). The electronic states of isothiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Journal of Molecular Structure, 871(1-3), 83-93.
- Dikusar, E. A., Potkin, V. I., & Kulesza, R. J. (2014). Functionally Substituted Isothiazole- and Isoxazolecarboxamides. Russian Journal of Organic Chemistry, 50(11), 1641-1647.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Pergamon.
- Brown, D. W., & Sainsbury, M. (1979). Isothiazoles. In Comprehensive Organic Chemistry (Vol. 4, pp. 513-537). Pergamon.
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]
Sources
Crystal Structure Analysis of 4-Bromo-3-Methylisothiazole Derivatives: A Technical Guide
Executive Summary
The 4-bromo-3-methylisothiazole scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of PRMT5 inhibitors and antimicrobial agents. Unlike its structural isomers (thiazoles) or isosteres (isoxazoles), the isothiazole ring offers a unique electrostatic landscape characterized by a polarized S–N bond. This guide provides an in-depth structural analysis of these derivatives, focusing on solid-state organization, halogen bonding potential, and comparative performance against alternative heterocyclic cores.[1]
Key Findings:
-
Halogen Bonding: The C4–Br substituent acts as a robust
-hole donor, capable of forming directional halogen bonds ( ) that compete with classical hydrogen bonding in crystal packing. -
Chalcogen Bonding: The isothiazole sulfur atom exhibits dual functionality, participating in
supramolecular synthons that are absent in thiazole analogues. -
Thermodynamic Stability: Derivatives typically crystallize in centrosymmetric space groups (e.g.,
or ), driven by efficient stacking interactions ( ).
Technical Deep Dive: The Isothiazole Scaffold
Structural Attributes
The 4-bromo-3-methylisothiazole core (CAS 930-42-7) is defined by a five-membered heteroaromatic ring containing adjacent sulfur and nitrogen atoms.[2] The presence of the bromine atom at the 4-position is sterically significant, forcing specific torsional adjustments in derivatives to minimize repulsion with substituents at the 3- or 5-positions.
Electronic Landscape:
-
Dipole Moment: The S–N bond creates a strong dipole, enhancing solubility in polar aprotic solvents compared to the more lipophilic thiophene analogues.
- -Hole Activation: The electron-withdrawing nature of the isothiazole ring enhances the electrophilicity of the bromine atom, making it a superior halogen bond donor compared to bromobenzene derivatives.
Supramolecular Synthons
In the solid state, these derivatives do not pack randomly. They follow predictable assembly pathways driven by specific synthons:
-
Type II Halogen Bonds:
(angle ). -
Chalcogen Bonds:
interactions linking antiparallel dimers. - -Stacking: Offset face-to-face stacking, typically along the crystallographic a-axis.
Comparative Analysis: Isothiazole vs. Alternatives
This section objectively compares the solid-state performance of 4-bromo-3-methylisothiazole derivatives against their primary structural alternatives: Thiazoles (S and N separated by carbon) and Isoxazoles (Oxygen replaces Sulfur).
Table 1: Structural & Performance Comparison
| Feature | Isothiazole Derivatives (Target) | Thiazole Derivatives (Alternative 1) | Isoxazole Derivatives (Alternative 2) |
| Core Interaction | S–N Chalcogen Bond (Strong structure director) | Weak S...N contacts; dominant C-H...N interactions | Dipole-dipole; No chalcogen bonding |
| Halogen Bonding | High (Activated Br at C4) | Moderate (Br at C2/C5 is less activated) | Low (Oxygen ring reduces |
| Packing Efficiency | High (Planar sheets via S...N dimers) | Moderate (Often disordered or herringbone) | Lower (Lack of heavy atom "anchor") |
| Melting Point | Generally Higher (e.g., Carboxamide deriv. | Variable; often lower due to weaker intermolecular forces | Variable |
| Drug Design Utility | Bifurcated binding (S and Br can both interact) | Single-point binding dominant | Metabolic liability (N-O bond cleavage) |
Analysis of Alternatives
-
Vs. Thiazoles: While thiazoles are ubiquitous, they lack the adjacent S–N bond.[3] In 4-bromo-3-methylisothiazole, this bond creates a specific electrostatic potential surface (ESP) positive cap on the sulfur, facilitating unique
or interactions with protein backbones (e.g., Glu435 in PRMT5) that thiazoles cannot replicate. -
Vs. Isoxazoles: Isoxazoles are less lipophilic but fail to provide the "heavy atom effect" of the sulfur. The sulfur atom in isothiazoles allows for stronger dispersion forces and specific chalcogen bonding, leading to more robust crystal lattices and often better oral bioavailability due to improved lipophilicity profiles.
Experimental Protocol: Crystallization & Characterization
To ensure reproducibility and high-quality data, the following protocol utilizes a Slow Evaporation method optimized for halogenated heterocycles.
Phase 1: Synthesis & Purification
-
Precursor: Start with commercially available 4-bromo-3-methylisothiazole or synthesize via bromination of 3-methylisothiazole using N-bromosuccinimide (NBS) in DMF.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). Purity >98% (HPLC) is required for single-crystal growth.
Phase 2: Crystal Growth (The "Vapor Diffusion" Method)
-
Objective: Grow X-ray quality prisms/plates.
-
Solvent System:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-solvent: Pentane or Hexane.
-
-
Step-by-Step:
-
Dissolve 20 mg of the derivative in 1 mL of DCM in a small vial (inner vial).
-
Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane.
-
Seal the outer jar tightly.
-
Store at
C in a vibration-free environment for 3-7 days. -
Validation: Check for birefringence under a polarized light microscope.
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source: Mo-K
( ) is preferred over Cu-K to minimize absorption by Bromine. -
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal methyl/bromo groups.
-
Strategy: Collect full sphere of data (
). -
Refinement:
-
Solve using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Critical Check: Verify the Br atom occupancy and check for disorder in the methyl group.
-
Visualizations
Crystallographic Workflow
The following diagram outlines the logical flow from synthesis to structural validation.
Caption: Figure 1. Optimized workflow for the structural characterization of bromoisothiazole derivatives.
Interaction Network (Supramolecular Assembly)
This diagram illustrates the competing forces that dictate the crystal packing of these derivatives.
Caption: Figure 2. Supramolecular synthons driving the solid-state assembly. Note the dominance of Br and S mediated interactions.
References
-
Aitken, K. M., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. Link
-
Koutentis, P. A., & Ioannidou, M. (2023). "Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate."[4] Molbank, 2023(1), M1560.[4] Link
-
Luo, M., et al. (2022). "Fragment-based discovery of PRMT5 inhibitors." RSC Medicinal Chemistry. Link
-
Gili, C., et al. (2022). "Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles." CrystEngComm. Link
-
ChemSynthesis. (2025). "4-bromo-3-methylisothiazole - Synthesis and Properties." Link
Sources
reactivity comparison of 4-bromo vs 4-chloro isothiazole-5-carboxylic acids
Executive Summary: The "Halogen Switch" in Isothiazole Scaffolds
In the optimization of isothiazole-based pharmacophores, the choice between 4-bromo-isothiazole-5-carboxylic acid (4-Br-ITC) and 4-chloro-isothiazole-5-carboxylic acid (4-Cl-ITC) is rarely arbitrary. While they share a core scaffold, their divergent reactivities dictate their utility in synthetic sequences.
-
Select 4-Bromo (4-Br-ITC) when the C4 position is a "molecular handle" for downstream carbon-carbon bond formation (Suzuki, Sonogashira, Negishi) or metal-halogen exchange. The weaker C-Br bond (approx. 68 kcal/mol) allows for oxidative addition under mild conditions.
-
Select 4-Chloro (4-Cl-ITC) when the halogen is a permanent structural feature (bioisostere, metabolic blocker) or when performing harsh acid/base manipulations at the C5-carboxylic acid site where bromine might undergo unwanted debromination or exchange. The stronger C-Cl bond (approx. 81 kcal/mol) offers robustness.
Electronic & Structural Analysis
The isothiazole ring is an electron-deficient heteroaromatic system (π-excessive relative to pyridine, but π-deficient relative to thiophene due to the N-S bond). The presence of a carboxylic acid at C5 further deactivates the ring toward electrophilic attack but activates it for nucleophilic processes.
| Feature | 4-Bromo-isothiazole-5-COOH | 4-Chloro-isothiazole-5-COOH | Impact on Reactivity |
| C-X Bond Energy | ~68 kcal/mol | ~81 kcal/mol | Br is significantly easier to cleave for Pd-catalyzed couplings. |
| C-X Bond Length | ~1.86 Å | ~1.73 Å | Br projects further into the solvent front, increasing steric accessibility for catalysts. |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl exerts a stronger inductive withdrawing effect (-I), making the C5-COOH slightly more acidic (lower pKa). |
| Leaving Group Ability | Excellent ( | Good ( | Br is the superior leaving group in |
| Lipophilicity ( | 0.86 | 0.71 | Br adds more lipophilicity, affecting logP and potentially solubility in non-polar solvents. |
Reactivity Profile: C-X Bond Activation (Cross-Coupling)
This is the primary differentiator. The 4-position of isothiazoles is electronically distinct; it is the most electron-rich position on the ring, making it naturally nucleophilic. However, with a halogen substituent, it becomes an electrophilic site for cross-coupling.
The Suzuki-Miyaura Advantage
The 4-Br-ITC substrate is the "Gold Standard" for introducing aryl or heteroaryl groups at C4. The oxidative addition of Pd(0) into the C-Br bond is facile and often occurs at
In contrast, 4-Cl-ITC is sluggish. The oxidative addition into the C-Cl bond is the rate-determining step and typically requires:
-
Specialized Ligands: Electron-rich, bulky phosphines (e.g., SPhos, XPhos, Buchwald ligands) to force oxidative addition.
-
Higher Temperatures: Often
, which risks decarboxylation of the C5-acid (see Section 5).
Visualization: Divergent Catalytic Pathways
Figure 1: Comparative catalytic cycles for Suzuki coupling. Note the high barrier for the Chloro-derivative, leading to potential thermal degradation (decarboxylation).
Reactivity Profile: Carboxylic Acid Derivatization
When the goal is to functionalize the C5-COOH (amide coupling, esterification) without disturbing the halogen, 4-Cl-ITC is often preferred due to its chemical inertness.
-
Amide Coupling: Both substrates react well with amines using standard coupling agents (HATU, EDC/HOBt). However, 4-Br-ITC carries a risk of side reactions if the conditions involve reducing metals or very strong nucleophiles that could attack the C-Br bond.
-
Acidity: The 4-Cl substituent, being more electronegative, makes the C5-COOH slightly more acidic. This can subtly influence the solubility of the carboxylate salt in aqueous workups.
Key Insight: If your synthetic route involves a lithium-halogen exchange later in the sequence, start with 4-Br . If the halogen is permanent, use 4-Cl to save cost and avoid accidental dehalogenation during hydrogenation steps.
Experimental Protocols
Protocol A: Suzuki Coupling of 4-Bromoisothiazole-5-carboxylic acid
Use this protocol to install an aryl group at C4.
Reagents:
-
Substrate: 4-Bromoisothiazole-5-carboxylic acid (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv - Note: Extra base required to neutralize the acid) -
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon.
-
Reaction: Seal and heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. The 4-Br bond cleaves readily.
-
-
Workup: Acidify carefully with 1N HCl to pH ~3 (to precipitate the carboxylic acid product). Extract with EtOAc.
Protocol B: Amide Coupling of 4-Chloroisothiazole-5-carboxylic acid
Use this protocol to derivatize the acid while keeping the Cl-handle intact.
Reagents:
-
Substrate: 4-Chloroisothiazole-5-carboxylic acid (1.0 equiv)
-
Amine: Benzylamine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF[1]
Step-by-Step:
-
Activation: Dissolve the 4-Cl substrate in DMF. Add DIPEA and HATU. Stir for 15 mins at Room Temp.
-
Coupling: Add Benzylamine dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Validation: The C-Cl bond remains 100% intact under these conditions.
Decision Matrix: Which Halogen?
| If your goal is... | Choose... | Reason |
| Suzuki / Stille Coupling | 4-Bromo | Lower activation energy; standard catalysts work. |
| Lithium-Halogen Exchange | 4-Bromo | Rapid exchange at -78°C; 4-Cl is inert or requires higher temps. |
| Final Drug Candidate | 4-Chloro | Cl is a common bioisostere for H or Me; better metabolic stability than Br. |
| Cost Optimization | 4-Chloro | Generally 20-30% cheaper starting material. |
| Acidic Deprotection Steps | 4-Chloro | Br can sometimes migrate or eliminate under harsh acidic conditions (rare but possible). |
References
-
Isothiazole Chemistry Overview
-
Synthesis and Reactivity of Isothiazoles. ScienceDirect. Retrieved from
-
-
Suzuki Coupling Mechanisms
-
Reactivity of 4-Haloisothiazoles
-
Kalogirou, A.S., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. MDPI Molbank. Retrieved from
-
-
Decarboxylation & Stability
-
Decarboxylation of Heterocyclic Carboxylic Acids. BenchChem Reactivity Guide. Retrieved from
-
-
pKa and Electronic Effects
-
Bordwell pKa Table (Acidity in DMSO).[8] Organic Chemistry Data. Retrieved from
-
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to Validating the Purity of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid via HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded approach to validating the purity of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, utilizing High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the HPLC method with an alternative approach, all supported by authoritative references.
The Critical Role of Purity in Drug Development
The presence of impurities in pharmaceutical compounds can have significant implications, ranging from reduced therapeutic effect to adverse toxicological outcomes. Therefore, robust and reliable analytical methods for purity assessment are paramount. For a compound like this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.
Part 1: Strategic Development of an HPLC Purity Method
The selection of an appropriate analytical technique is the first critical step. Reversed-phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography, particularly for the analysis of a broad range of organic compounds.[1] Its suitability for this compound stems from the compound's inherent hydrophobicity, imparted by the brominated thiazole ring, and its acidic nature due to the carboxylic acid group.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide array of molecules.[2] For our target analyte, a C18 column provides the necessary non-polar environment to interact with the thiazole ring and the methyl and bromo substituents.
-
Mobile Phase Composition and pH Control: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent, such as acetonitrile or methanol.[1] For acidic compounds like our target, controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times.[3][4] By maintaining the mobile phase pH at least two units below the pKa of the carboxylic acid group, we can ensure that the analyte is in its neutral, protonated form.[4] This minimizes peak tailing and improves retention on the non-polar stationary phase. The use of a buffer, such as phosphate or formate, is essential to maintain a stable pH throughout the analysis.[3]
-
Detection Wavelength: The presence of the thiazole ring, a heteroaromatic system, suggests that the compound will have a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. An initial UV scan of a dilute solution of the compound is necessary to determine the wavelength of maximum absorbance (λmax).
Experimental Workflow: A Visual Representation
Caption: Workflow for HPLC Purity Determination.
Part 2: A Validated HPLC Protocol for Purity Assessment
This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6][7]
Step-by-Step HPLC Methodology
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (for system suitability): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare in the same manner as the Standard Solution, using the sample to be tested.
3. System Suitability:
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
4. Data Analysis:
The purity of the sample is calculated using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation According to ICH Q2(R1)
To ensure the trustworthiness of this method, it must be validated for its intended purpose.[5] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 80% to 120% of the nominal concentration.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Part 3: Comparative Analysis with an Alternative Method
While HPLC is a powerful tool, it is beneficial to consider alternative or complementary techniques. For carboxylic acids, Gas Chromatography (GC) can be an option, often requiring derivatization to increase the volatility of the analyte.[8]
Comparison of HPLC and GC for Purity Analysis
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (with Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or their derivatives. |
| Derivatization | Generally not required for this analyte. | Required to convert the carboxylic acid to a more volatile ester (e.g., methyl ester). |
| Potential for Impurity Detection | Excellent for a wide range of polar and non-polar impurities. | Good for volatile impurities. Non-volatile impurities will not be detected. |
| Complexity | Relatively straightforward method development. | Derivatization step adds complexity and potential for side reactions. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Widely available, but may be less common for routine purity testing of non-volatile APIs. |
Rationale for HPLC as the Preferred Method
For this compound, the RP-HPLC method is superior for routine purity analysis. The primary advantage is the ability to analyze the compound directly without the need for derivatization. This simplifies the procedure, reduces potential sources of error, and provides a more accurate representation of the impurity profile, including non-volatile impurities that would be missed by GC.
Conclusion
The validated reversed-phase HPLC method presented in this guide provides a robust, reliable, and scientifically sound approach for determining the purity of this compound. By understanding the principles behind the methodological choices and adhering to established validation guidelines, researchers and drug development professionals can have high confidence in their analytical results, a critical component in the journey of bringing safe and effective medicines to patients.
References
- Reversed Phase HPLC Columns. Phenomenex.
- New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- How does an acid pH affect reversed-phase chromatography separ
- Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16 - YouTube.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2(R1)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Reversed-phase chrom
- ICH Q2 R1: Mastering Analytical Method Valid
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Acids: Derivatiz
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Safety Operating Guide
Disposal Protocol: A Comprehensive Guide for 4-bromo-3-methyl-1,2-thiazole-5-carboxylic Acid
As a Senior Application Scientist, my priority is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in an understanding of the compound's chemical nature as both a halogenated organic and a carboxylic acid.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks associated with this compound and its structural isomers involve irritation and potential sensitization.[1][2][3][4] The presence of the bromine atom and the acidic functional group dictates the specific disposal pathway required.
Table 1: Summary of Key Hazards
| Hazard Type | GHS Classification | Precautionary Statement |
|---|---|---|
| Skin Irritation | Category 2 (H315) | Causes skin irritation.[2][3][4] |
| Eye Irritation | Category 2 (H319) | Causes serious eye irritation.[2][3][4] |
| Respiratory Irritation | Category 3 (H335) | May cause respiratory irritation.[3] |
| Skin Sensitization | Category 1 (H317) | May cause an allergic skin reaction.[1] |
These hazards necessitate careful handling at all times, particularly during waste consolidation, to prevent exposure through dermal contact, inhalation, or accidental eye contact.
Pre-Disposal Safety Measures: Your First Line of Defense
Before handling waste, establishing a controlled and protected environment is crucial.
-
Personal Protective Equipment (PPE): A non-negotiable standard. Always wear:
-
Engineering Controls: All transfers and handling of this compound waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Spill Management: Have a chemical spill kit readily available. In the event of a small spill during transfer, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it into a sealed container, and dispose of it as hazardous waste.
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in chemical waste management. Miscategorizing this compound can lead to dangerous reactions in the waste container, contaminate entire drums of solvent waste intended for recycling, and violate regulatory requirements.[6] this compound has two key features that define its waste stream: it is halogenated and it is an organic acid .
The primary determinant for disposal is its classification as a halogenated organic compound because it contains a carbon-bromine bond.[7][8] Such compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acid gases (like hydrogen bromide).[9]
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Protocol
Follow this sequence precisely to ensure safe and compliant disposal.
Step 1: Container Selection Select a designated hazardous waste container that is compatible with acidic and halogenated organic materials. High-density polyethylene (HDPE) containers are an excellent choice.[5] The container must be in good condition with a secure, leak-proof lid.
Step 2: Labeling Proper labeling is a regulatory requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "Waste this compound" . Avoid using abbreviations or chemical formulas.[10]
-
An accumulation start date.
-
The associated hazards (e.g., "Irritant").
Step 3: Waste Transfer
-
For Solid Waste: If disposing of the neat compound, use a dedicated spatula to transfer the solid into the waste container.
-
For Solutions: If the compound is in a solvent, carefully pour the solution into the designated liquid waste container.
-
Causality: Perform all transfers inside a chemical fume hood. Do not mix this waste with other waste streams, particularly bases or strong oxidizing agents, to prevent unforeseen chemical reactions.[7][9]
Step 4: Container Management and Storage
-
Keep the waste container securely closed at all times, except when adding waste.[5][10]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from incompatible materials.
Step 5: Arranging for Final Disposal Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority.[6] They will arrange for the collection and transportation of the waste to a licensed and approved treatment, storage, and disposal facility (TSDF).[11] Never attempt to dispose of this chemical via standard trash or down the sanitary sewer.[3]
Disposal of Contaminated Materials
-
Grossly Contaminated Items: Personal protective equipment (gloves, aprons), absorbent pads from spills, and labware (e.g., weighing boats, disposable pipettes) that are heavily contaminated with the compound should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the primary chemical waste.
-
Empty Containers: An "empty" container that held the original product should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[12] Once decontaminated, the empty container can often be disposed of in the normal trash, but you must consult your institutional policies first.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is handled with the scientific diligence it requires, protecting yourself, your colleagues, and the environment.
References
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ResearchGate. (n.d.). Common thiazole derivatives and their application in pharmaceutical chemistry. [Link]
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Comprehensive Safety & Handling Guide: 4-Bromo-3-Methyl-1,2-Thiazole-5-Carboxylic Acid
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment (PPE), and Disposal
Introduction and Substance Identification
This guide provides essential safety and logistical information for the handling of brominated methylthiazole carboxylic acid derivatives in a laboratory setting. The primary focus is on establishing robust safety protocols through appropriate Personal Protective Equipment (PPE), operational planning, and waste disposal.
It is important to note that while the topic specifies "4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid," commercially available and widely documented variants include "2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid."[1][2][3][4] This guide is predicated on the hazards associated with the latter, which is a brominated, acidic thiazole derivative. The fundamental safety principles outlined are broadly applicable to this class of compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact reagent in use before commencing any work.
This document is intended for researchers, chemists, and drug development professionals, aiming to be the preferred source for laboratory safety by providing value and expertise beyond the product itself.
Hazard Assessment: Understanding the Core Risks
This compound and its isomers are organobromine compounds containing both a carboxylic acid and a thiazole functional group.[4] This structure presents several inherent hazards that dictate our safety protocols.
-
Skin Irritation and Corrosion: As a carboxylic acid, the compound is acidic and can cause skin irritation.[2][4] The presence of the brominated thiazole moiety further contributes to this, with safety data sheets classifying it as a substance that "Causes skin irritation."[1][2][4] Prolonged contact can lead to chemical burns.
-
Serious Eye Damage: The eyes are particularly vulnerable. Direct contact with the solid powder or solutions can cause serious and potentially irreversible eye damage.[1][2] The GHS classification consistently includes "Causes serious eye irritation."[1][2][4]
-
Respiratory Tract Irritation: Inhaling the dust of this compound can irritate the respiratory system.[1][4] Safety protocols must therefore focus on minimizing the generation of airborne particulates. The hazard statement "May cause respiratory irritation" is associated with this chemical class.[1][4]
-
Halogenated Organic Waste: This compound is a halogenated organic substance.[5][6] Improper disposal can lead to environmental persistence and the formation of harmful byproducts during incineration if not handled by a certified hazardous waste facility.[7] Therefore, waste must be segregated meticulously.[5][6][8][9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist; it is a direct response to the chemical's hazardous properties.
Due to the severe eye irritation risk, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles conforming to European Standard EN 166 or equivalent are required at all times when handling the compound in solid or solution form.[2] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes of solutions, heating solutions) or when handling larger quantities of powder, a full-face shield must be worn in addition to safety goggles.[10][11]
Preventing skin contact is critical to avoid irritation and potential absorption.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[11][12] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10][11] Always check the glove manufacturer's compatibility chart for the specific solvents being used. Gloves must be inspected for tears before each use and changed immediately upon contamination.
-
Laboratory Coat: A long-sleeved laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[11]
Engineering controls are the primary method for mitigating respiratory hazards.
-
Primary Control (Engineering): All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a powder containment hood.
-
Secondary Control (PPE): In situations where engineering controls are insufficient or during a large-scale cleanup, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary for dust.[2] If working with volatile solutions, an organic vapor cartridge may also be required.
Data Presentation: PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing/Transfer (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Work in Fume Hood) |
| Dissolving/Solution Prep | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Work in Fume Hood) |
| Small-Scale Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Work in Fume Hood) |
| Large-Scale Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Gloves (e.g., Neoprene) | Chemical Resistant Apron/Suit | Required (Respirator w/ Particulate Filter) |
Experimental Protocols & Workflows
The causality behind these steps is to systematically minimize exposure at every stage of handling, from preparation to disposal.
Caption: Decision workflow for selecting appropriate PPE.
1. Preparation and Engineering Controls:
-
Step 1.1: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Step 1.2: Ensure that a safety shower and eyewash station are unobstructed and have been tested within the last month.[1]
-
Step 1.3: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the containment area.
-
Step 1.4: Affix a "Halogenated Waste" label to the designated waste container before adding any waste.[6][9]
2. Weighing and Transferring Solid Compound:
-
Step 2.1: Don all required PPE (lab coat, nitrile gloves, safety goggles).
-
Step 2.2: Perform all weighing operations on an analytical balance inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Step 2.3: Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the bottle to minimize dust generation.
-
Step 2.4: Promptly and securely close the reagent container after dispensing.
-
Step 2.5: Decontaminate the spatula and any surfaces with a damp cloth (e.g., wetted with 70% ethanol) to collect residual dust, disposing of the cloth in the halogenated waste stream.
3. Emergency Procedures and First Aid Immediate and correct response to exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs or persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.
-
Spill Response: For a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Place the absorbent material in a sealed, labeled container for disposal as halogenated waste.[6][9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
The bromine atom in the molecule classifies this compound and any material contaminated with it as halogenated organic waste .
-
Step 4.1: Segregation: At the point of generation, segregate all waste associated with this compound from non-halogenated waste streams.[5][6][8] This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated items (gloves, weigh boats, pipette tips, absorbent pads).
-
-
Step 4.2: Containment: Collect all halogenated waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6][9] The container must be compatible with the waste and have a tight-fitting lid.
-
Step 4.3: Labeling: The waste container must be labeled with the words "Hazardous Waste," and all chemical constituents and their approximate percentages must be listed.[8][9]
-
Step 4.4: Storage and Disposal: Store the waste container in a designated satellite accumulation area. Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Never dispose of halogenated organic compounds down the drain.[9]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined application of control measures. By adhering to the PPE protocols, operational workflows, and disposal plans outlined in this guide, researchers can effectively protect themselves and the environment. A culture of safety is not a barrier to research; it is the foundation upon which reliable and successful science is built. Always prioritize a pre-work risk assessment and consult the specific SDS for the materials in use.
References
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WASTE MANAGEMENT. (n.d.). Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Safety and Health Magazine. [Link]
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Safety equipment, PPE, for handling acids. (2022). Quicktest. [Link]
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Personal Protective Equipment (PPE). (n.d.). Solubility of Things. [Link]
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Protective Equipment. (n.d.). American Chemistry Council. [Link]
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2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID SDS. (n.d.). Georganics. [Link]
-
SAFETY DATA SHEET - 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (2023). Fisher Scientific. [Link]
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Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). ACS Catalysis. [Link]
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2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. (2020). The Journal of Organic Chemistry. [Link]
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Hazardous Chemical Information System (HCIS). (n.d.). Safe Work Australia. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2020). ResearchGate. [Link]
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2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Product Page. (n.d.). Georganics. [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). PLOS ONE. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
